Cabazitaxel
描述
This compound is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. As a second-generation semisynthetic microtubule inhibitor, this compound stabilizes microtubules and induces tumour cell death. Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, this compound can more readily penetrate the blood–brain barrier compared to other taxanes like [paclitaxel] and [docetaxel]. this compound is used to treat metastatic castration-resistant prostate cancer. It was first approved by the FDA on June 17, 2010. It was also approved by the EMA on March 17, 2011 and Health Canada on December 17, 2019.
This compound is a Microtubule Inhibitor. The physiologic effect of this compound is by means of Microtubule Inhibition.
This compound is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with this compound has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.
This compound is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. This compound binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, this compound penetrates the blood-brain barrier (BBB).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 7 approved and 18 investigational indications. This drug has a black box warning from the FDA.
has antineoplastic activity; structure in first source
in multicenter phase II study for treatment of taxane-resistant metastatic breast cancer patients (2008)
an antineoplastic agent; structure in first source
Structure
2D Structure
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-OAGWZNDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171389 | |
| Record name | Cabazitaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cabazitaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
183133-96-2 | |
| Record name | Cabazitaxel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183133-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabazitaxel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183133962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabazitaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CABAZITAXEL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=761432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cabazitaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,10-dimethyl-docetaxel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABAZITAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51F690397J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cabazitaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Preclinical Antitumor Activity of Cabazitaxel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antitumor activity of cabazitaxel, a second-generation taxane developed to overcome resistance to first-generation taxanes like docetaxel.[1] this compound has demonstrated significant efficacy in a broad range of preclinical cancer models, including those with innate or acquired resistance to chemotherapy.[2][3] This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action
This compound, like other taxanes, is a microtubule inhibitor.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and stabilization.[2][4] This disruption of microtubule dynamics leads to a blockage of mitosis at the metaphase/anaphase transition, ultimately inducing tumor cell apoptosis.[2] Preclinical studies have shown that this compound stabilizes microtubules as effectively as docetaxel.[2][5] A key advantage of this compound is its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance, allowing it to be more effective in resistant tumor models.[6][7]
In Vitro Antitumor Activity
This compound has demonstrated potent antiproliferative activity across a wide array of human and murine cancer cell lines. In chemotherapy-sensitive cell lines, its activity is comparable to that of docetaxel.[1] However, in cell lines with acquired resistance to taxanes, this compound is markedly more potent.[1][2][3]
Table 1: In Vitro Antiproliferative Activity of this compound vs. Docetaxel in Chemotherapy-Sensitive Cell Lines
| Cell Line | Cancer Type | This compound IC50 (μmol/L) | Docetaxel IC50 (μmol/L) |
| P388 | Murine Leukemia | 0.004 | 0.008 |
| HL60 | Human Promyelocytic Leukemia | 0.041 | 0.079 |
| KB | Human Oral Epidermoid Carcinoma | 0.005 | 0.010 |
| Calc18 | Human Breast Carcinoma | 0.012 | 0.025 |
Data sourced from preclinical studies.[5] IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 2: In Vitro Antiproliferative Activity of this compound vs. Docetaxel in Chemotherapy-Resistant Cell Lines
| Cell Line | Resistance Mechanism | This compound IC50 (μmol/L) | Docetaxel IC50 (μmol/L) |
| MES-SA/Dx5 | P-gp overexpression | 0.013 | 0.17 |
| MCF-7/TxT50 | P-gp overexpression | 0.414 | 4.01 |
Data sourced from preclinical studies.[2][3][6] These cell lines exhibit resistance to doxorubicin and docetaxel, respectively.
In Vivo Antitumor Activity
In vivo studies using tumor xenografts in mice have consistently demonstrated the potent antitumor efficacy of this compound. It has shown activity in a broad spectrum of docetaxel-sensitive tumors and, importantly, in tumors with innate or acquired resistance to docetaxel.[1][2][8]
Table 3: In Vivo Antitumor Activity of this compound in Docetaxel-Sensitive Xenograft Models
| Tumor Model | Cancer Type | This compound Treatment | Outcome |
| B16 | Murine Melanoma | 10 mg/kg | Significant tumor growth inhibition |
| C51 | Murine Colon Adenocarcinoma | 15 mg/kg | Tumor regression |
| HCT 116 | Human Colon Carcinoma | 10 mg/kg | Significant tumor growth inhibition |
| DU 145 | Human Prostate Carcinoma | 10 mg/kg | Tumor growth delay |
| HID28 | Human Castration-Resistant Prostate Cancer | 20 mg/kg | Greater efficacy than docetaxel (1.4% vs 16.7% tumor volume change)[1] |
Data compiled from various preclinical studies.[2][3]
Table 4: In Vivo Antitumor Activity of this compound in Docetaxel-Resistant Xenograft Models
| Tumor Model | Resistance Status | This compound Treatment | Outcome |
| B16/TXT | Acquired Docetaxel Resistance | 15 mg/kg | Significant tumor growth inhibition |
| UISO BCA-1 | Innate Docetaxel Resistance | 15 mg/kg | Tumor regression |
| GXF-209 | Innate Docetaxel Resistance | 15 mg/kg | Tumor growth delay |
Data compiled from various preclinical studies.[2][3][9]
Experimental Protocols
In Vitro Antiproliferative Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are incubated with varying concentrations of this compound or docetaxel for a period of 96 hours at 37°C.[1]
-
Cell viability is assessed using a colorimetric assay, such as the Neutral Red assay.[1]
-
The IC50 value is calculated as the drug concentration that results in a 50% reduction in cell viability compared to untreated control cells.
Microtubule Stabilization Assay
Objective: To assess the effect of this compound on microtubule assembly and stability.
Methodology:
-
Purified tubulin is incubated with this compound or docetaxel at various concentrations.
-
The rate of tubulin polymerization is measured by monitoring the change in optical density at 340 nm.
-
To assess microtubule stability, polymerized microtubules are exposed to cold temperatures, which normally induces depolymerization. The rate of depolymerization in the presence of the drug is measured.[2]
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Human or murine tumor cells are implanted subcutaneously into immunocompromised mice.[2]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered intravenously (IV) at predetermined doses and schedules (e.g., every 4 days for 3 cycles).[10]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity. The highest nontoxic dose (HNTD) is defined as the dose causing less than 20% body weight loss with no drug-related deaths.[2]
-
Antitumor activity is evaluated based on tumor growth inhibition, tumor regression, and survival rates.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Tumor-bearing mice are administered a single IV dose of this compound.[2]
-
Blood and tumor tissue samples are collected at various time points post-administration.[2]
-
The concentration of this compound in plasma and tumor tissue is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the typical workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound in a tumor cell.
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound robustly demonstrate its potent antitumor activity, particularly in taxane-resistant cancer models.[1][3] Its distinct advantage of having a low affinity for the P-gp efflux pump provides a strong rationale for its clinical development and use in patients who have developed resistance to other taxanes.[6][7] The comprehensive in vitro and in vivo studies have established a clear understanding of its mechanism of action and efficacy profile, paving the way for its successful clinical application in treating various cancers, most notably metastatic castration-resistant prostate cancer.[1][11] Further preclinical research continues to explore its potential in other tumor types and in combination with other therapeutic agents.[8][12]
References
- 1. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical antitumor activity of this compound, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Initial Testing (Stage 1) of the Anti-Microtubule Agents this compound and Docetaxel, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
The Synthesis of Cabazitaxel from 10-Deacetylbaccatin III: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the semi-synthesis of Cabazitaxel, a potent second-generation taxane, commencing from the natural precursor 10-deacetylbaccatin III (10-DAB). This document details the multi-step chemical transformations, including experimental protocols with quantitative data, and delves into the molecular mechanism of action of this compound, illustrated through a detailed signaling pathway diagram.
Introduction
This compound (Jevtana®) is a crucial chemotherapeutic agent approved for the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have previously been treated with docetaxel.[1] Its enhanced efficacy is, in part, attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, allowing for better penetration and retention in tumor cells.[2] The synthesis of this complex molecule is a significant undertaking in medicinal chemistry, starting from 10-deacetylbaccatin III, a naturally occurring diterpenoid extracted from the needles of the yew tree (Taxus species).[1][3] This guide will elucidate a common synthetic pathway, providing a framework for researchers in the field.
Synthetic Pathway Overview
The semi-synthesis of this compound from 10-deacetylbaccatin III is a multi-step process that involves the strategic protection and deprotection of various hydroxyl groups, followed by methylation and the attachment of a specific side chain at the C-13 position. The overall strategy can be summarized as follows:
-
Protection of C7 and C10 Hydroxyl Groups: The secondary hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected to prevent their interference in subsequent reactions.
-
Protection of the C13 Hydroxyl Group: The sterically hindered tertiary hydroxyl group at C13 is then protected.
-
Deprotection of C7 and C10: The protecting groups at C7 and C10 are removed to allow for the next modification.
-
Methylation of C7 and C10 Hydroxyl Groups: The free hydroxyl groups at C7 and C10 are methylated to introduce the characteristic dimethoxy feature of this compound.
-
Deprotection of the C13 Hydroxyl Group: The protecting group at C13 is removed to enable the esterification with the side chain.
-
Side-Chain Attachment: The crucial β-lactam side chain is coupled to the C13 hydroxyl group.
-
Final Deprotection: The protecting groups on the side chain are removed to yield the final product, this compound.
A new synthetic route with a total yield of 20% over 6 steps has been developed.[4]
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound from 10-deacetylbaccatin III.
Step 1 & 2: Selective Protection of Hydroxyl Groups
A common strategy involves the use of protecting groups like triethylsilyl (TES) or trichloroethoxycarbonyl (Troc). One patented method describes the selective protection of the 7 and 10 hydroxyls, followed by the protection of the 13-hydroxyl group.[5]
Protocol for Protection:
-
Step 1a: Protection of C7 and C10 Hydroxyls: 10-deacetylbaccatin III is reacted with a suitable protecting agent, such as a silyl chloride or a chloroformate, in the presence of a base like pyridine or imidazole. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at controlled temperatures.
-
Step 1b: Protection of C13 Hydroxyl: Following the protection of the C7 and C10 positions, the C13 hydroxyl group is protected. This often requires a more reactive silylating agent and specific reaction conditions due to the steric hindrance of the C13 position.
Step 3 & 4: Deprotection and Methylation of C7 and C10
Protocol for Deprotection and Methylation:
-
Step 3: Selective Deprotection: The protecting groups at C7 and C10 are selectively removed. For instance, Troc groups can be cleaved using zinc powder in the presence of a mild acid.[6]
-
Step 4: Methylation: The resulting diol is then methylated. A typical procedure involves the use of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a strong base such as sodium hydride (NaH) in an anhydrous solvent like THF.[5] The reaction is usually performed at low temperatures to control reactivity and is warmed to room temperature or slightly above to ensure completion.[7]
Step 5, 6, & 7: Final Steps to this compound
Protocol for Side-Chain Attachment and Deprotection:
-
Step 5: C13 Deprotection: The protecting group at the C13 position is removed to liberate the hydroxyl group for the subsequent coupling reaction.
-
Step 6: Side-Chain Coupling: The intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III, is then coupled with a protected β-lactam side chain. This esterification is typically carried out using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[7]
-
Step 7: Final Deprotection: The final step involves the removal of the protecting groups from the newly attached side chain to yield this compound. This is often achieved under acidic conditions.[7]
Quantitative Data Summary
The following table summarizes the quantitative data, including yields for the key steps in the synthesis of this compound. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 & 2 | Protection of C7, C10, and C13 Hydroxyls | Protecting agents (e.g., Troc-Cl), Base (e.g., Pyridine), Solvent (e.g., DCM) | Variable | [5] |
| 3 | Deprotection of C7 and C10 | Zn, Acetic Acid | ~95% | [6] |
| 4 | Methylation of C7 and C10 | NaH, Methyl Iodide, THF | ~92% | [6] |
| 6 | Side-Chain Coupling | Protected β-lactam, DCC, DMAP | High | [7] |
| 7 | Final Deprotection | Acidic conditions (e.g., HCl in ethanol) | ~94% | [6] |
| Overall | 10-DAB to this compound | Multi-step synthesis | ~20% | [4] |
Mandatory Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow of the semi-synthesis of this compound.
This compound's Mechanism of Action: Signaling Pathway
Caption: Signaling pathways affected by this compound treatment.
Conclusion
The semi-synthesis of this compound from 10-deacetylbaccatin III is a complex yet well-established process in medicinal chemistry. This guide has outlined a common synthetic route, providing detailed experimental insights and quantitative data to aid researchers in the field. Understanding the intricacies of this synthesis is paramount for the continued development of novel taxane analogs with improved therapeutic profiles. Furthermore, the elucidation of this compound's mechanism of action, particularly its impact on microtubule stability and key signaling pathways such as PI3K/Akt/mTOR and p53, provides a rational basis for its clinical efficacy and for exploring its potential in other malignancies. The provided visualizations offer a clear and concise summary of both the synthetic workflow and the drug's molecular signaling cascade, serving as a valuable resource for professionals in drug development and oncology research.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses colorectal cancer cell growth via enhancing the p53 antitumor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102659721A - Synthetic method of this compound - Google Patents [patents.google.com]
Cabazitaxel: A Deep Dive into its Molecular Structure and Pharmacology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and clinical applications of cabazitaxel. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate details of this potent second-generation taxane.
Molecular Structure and Synthesis
This compound is a semi-synthetic taxane, derived from a precursor, 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[1][2] Its chemical name is (2α,5β,7β,10β,13α)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxy-tax-11-en-2-yl benzoate.[3] The molecular formula of the acetone solvate is C45H57NO14·C3H6O, with a molecular weight of 894.01 g/mol , while the solvent-free form has a molecular weight of 835.93 g/mol .[1][4] this compound is a white to off-white powder that is lipophilic, practically insoluble in water, and soluble in alcohol.[1][5]
Structurally, this compound is a tetracyclic diterpenoid.[4] A key distinction from its predecessor, docetaxel, lies in the presence of two methoxy groups at the C7 and C10 positions of the taxane ring, replacing the hydroxyl groups found in docetaxel.[6] This structural modification is crucial as it reduces the affinity of this compound for the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance.[7][8][9] This allows this compound to maintain its activity in tumors that have developed resistance to other taxanes like docetaxel and paclitaxel.[7][8]
Pharmacology
Mechanism of Action
This compound is a microtubule inhibitor that exerts its cytotoxic effects by disrupting the microtubule network within cells, which is essential for various cellular functions, including mitosis and cell division.[7][10][11] The mechanism involves the following key steps:
-
Binding to Tubulin: this compound binds to the N-terminal amino acids of the β-tubulin subunit within the microtubule polymer.[6][7]
-
Promotion of Assembly: This binding promotes the assembly of tubulin heterodimers into microtubules.[10][12]
-
Inhibition of Disassembly: Simultaneously, it inhibits the disassembly (depolymerization) of these microtubules.[10][13]
-
Microtubule Stabilization: The net effect is the stabilization of microtubules, making them nonfunctional.[7][10][14]
-
Cell Cycle Arrest: This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing the separation of chromosomes during mitosis.[6][14]
-
Induction of Apoptosis: Ultimately, this prolonged mitotic arrest leads to programmed cell death (apoptosis) and inhibition of tumor cell proliferation.[6][9]
This potent anti-mitotic activity has been demonstrated against a broad spectrum of advanced human tumors in xenograft mouse models.[5][7]
Pharmacokinetics
The pharmacokinetics of this compound follow a three-compartment model after intravenous administration.[7]
Distribution: this compound is highly bound to human serum proteins, approximately 89% to 92%.[7][15] It primarily binds to albumin (82%) and lipoproteins (88% for HDL, 70% for LDL, and 56% for VLDL).[7][15] The blood-to-plasma concentration ratio indicates that it is equally distributed between blood and plasma.[7] Population pharmacokinetic analysis shows a plasma clearance of 48.5 L/h and a large steady-state volume of distribution of 4,870 L.[15]
Metabolism: this compound is extensively metabolized in the liver (over 95%), primarily by the cytochrome P450 isoenzyme CYP3A4/5 (80-90%), with a minor contribution from CYP2C8.[7][15][16] There are around 20 metabolites of this compound, with seven being detected in plasma.[7] Three of these metabolites, resulting from O-demethylation, are active, but they account for only about 5% of the total exposure.[7][15]
Elimination: Following a one-hour intravenous infusion, this compound exhibits triphasic elimination with α, β, and γ half-lives of approximately 4 minutes, 2 hours, and 95 hours, respectively.[7][15] The drug is primarily eliminated in the feces (76% of the dose) as numerous metabolites, while renal excretion accounts for a smaller portion (3.7% of the dose), with 2.3% as unchanged drug in the urine.[7]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Plasma Clearance | 48.5 L/h (26.4 L/h/m²) | [7][15] |
| Volume of Distribution (steady-state) | 4,870 L | [15] |
| Terminal Half-life (γ-phase) | 95 hours | [7][15] |
| Plasma Protein Binding | 89-92% | [7][15] |
| Primary Metabolism Route | Hepatic (CYP3A4/5) | [7][15][16] |
| Primary Elimination Route | Feces (76%) | [7][15] |
Clinical Efficacy and Trials
This compound, in combination with prednisone, is approved for the treatment of patients with metastatic castration-resistant prostate cancer (mCRPC) who were previously treated with a docetaxel-containing regimen.[6][7][10] Its efficacy has been established in several key clinical trials.
The pivotal Phase III TROPIC trial demonstrated a significant improvement in overall survival (OS) for patients treated with this compound plus prednisone compared to mitoxantrone plus prednisone (15.1 months vs. 12.7 months).[17][18][19] The trial also showed benefits in progression-free survival (PFS) (2.8 vs. 1.4 months) and tumor response rate (14.4% vs. 4.4%).[17]
The PROSELICA trial, a Phase III non-inferiority study, compared two doses of this compound (20 mg/m² and 25 mg/m²).[20][21] The FIRSTANA trial, another Phase III study, compared this compound (at 20 mg/m² and 25 mg/m²) to docetaxel as a first-line therapy for mCRPC, finding that this compound was not superior to docetaxel in terms of OS in this setting.[22]
Table 2: Key Outcomes from Pivotal this compound Clinical Trials in mCRPC
| Trial (Setting) | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| TROPIC (Post-Docetaxel) | This compound + Prednisone vs. Mitoxantrone + Prednisone | 15.1 months vs. 12.7 months | 2.8 months vs. 1.4 months | [17][19] |
| FIRSTANA (Chemo-naïve) | This compound 25 mg/m² vs. Docetaxel 75 mg/m² | 24.5 months vs. 24.3 months | 5.1 months vs. 5.3 months | [22] |
| CHAARTED2 (Post-Docetaxel for HSPC) | This compound + Abiraterone + Prednisone vs. Abiraterone + Prednisone | 25.0 months vs. 26.9 months | 14.9 months vs. 9.9 months | [23] |
Mechanisms of Resistance
Despite its efficacy in docetaxel-resistant tumors, resistance to this compound can still develop. Identified mechanisms include:
-
Multidrug Resistance (MDR): Overexpression of the ABCB1 (P-gp) efflux pump can contribute to resistance, although this compound is a poorer substrate for P-gp compared to paclitaxel and docetaxel.[24][25][26]
-
Alterations in Microtubule Dynamics: Changes in the expression of tubulin isotypes, such as the upregulation of class III β-tubulin (TUBB3), are associated with resistance.[24][25] Interestingly, some studies suggest this compound may be more effective in tumors overexpressing βIII-tubulin compared to docetaxel.[27]
-
Signaling Pathway Alterations: Enhanced activity of survival signaling pathways, such as the PI3K/AKT and ERK pathways, has been observed in this compound-resistant cell lines.[[“]][29]
Adverse Effects
The most common adverse events associated with this compound are hematologic.[18]
Table 3: Common Adverse Events (All Grades) in the TROPIC Trial (this compound Arm)
| Adverse Event | Incidence (%) | Reference |
| Neutropenia | 94% | [17] |
| Anemia | 97% | [17] |
| Diarrhea | 47% | [17] |
| Thrombocytopenia | 47% | [17] |
| Fatigue | 37% | [17] |
Severe (Grade ≥3) neutropenia occurred in 81.7% of patients, and febrile neutropenia was reported in 8%.[17][19] Other significant non-hematologic toxicities include diarrhea, fatigue, and asthenia.[18][19] Due to the risk of severe hypersensitivity reactions, premedication is required before each infusion.[16][19]
Experimental Protocols
Tubulin Polymerization Assay (In Vitro)
Objective: To determine the effect of this compound on the assembly of tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin protein, GTP, polymerization buffer (e.g., MES or PIPES buffer), this compound, and a control vehicle (e.g., DMSO).
-
Procedure: a. Tubulin is pre-incubated on ice in polymerization buffer. b. Various concentrations of this compound or vehicle control are added to the tubulin solution. c. The reaction is initiated by adding GTP and warming the mixture to 37°C to allow polymerization. d. The extent of microtubule polymerization is monitored over time by measuring the increase in light scattering or absorbance at 340 nm using a spectrophotometer.
-
Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control to quantify its stabilizing effect.
Cytotoxicity Assay (e.g., MTT Assay)
Objective: To measure the cytotoxic effect of this compound on cancer cell lines and determine its IC50 (half-maximal inhibitory concentration).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., PC3, DU145 prostate cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a living animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., docetaxel-resistant PC3/R) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous injection) on a specified schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume/weight in the treated group to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US20130116444A1 - Process for this compound, and intermediates thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. This compound (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. The Efficacy of this compound in Treating Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action (MOA) | JEVTANA® (this compound) injection [pro.campus.sanofi]
- 11. This compound (Jevtana): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-Induced Stabilization of Microtubules Enhances Radiosensitivity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Population pharmacokinetics of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Clinical Development of this compound for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Managing side effects of the novel taxane this compound in castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. onclive.com [onclive.com]
- 24. Mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 26. targetedonc.com [targetedonc.com]
- 27. βIII-tubulin enhances efficacy of this compound as compared with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. consensus.app [consensus.app]
- 29. Molecular Mechanism Mediating Cytotoxic Activity of this compound in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Cabazitaxel: A Technical Guide to Microtubule Stabilization and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms of cabazitaxel, a second-generation taxane with significant clinical efficacy. It details its core function in stabilizing microtubules, the resulting cell cycle arrest, and the downstream signaling events that culminate in apoptosis. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows.
Core Mechanism of Action: Microtubule Stabilization
This compound, like other taxanes, exerts its cytotoxic effects by targeting microtubules, which are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] These structures are highly dynamic, undergoing constant polymerization and depolymerization, a process critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2][3]
This compound's primary mechanism involves binding to the β-tubulin subunit within the microtubule polymer.[1][2] This binding event promotes the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly.[1][4] The result is the formation of abnormally stable, non-functional microtubule bundles, which disrupts the delicate dynamic instability required for proper cellular processes.[2][4][5] This potent suppression of microtubule dynamics is the foundational event leading to the drug's anti-neoplastic activity.[5]
A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][2] This allows this compound to maintain higher intracellular concentrations and exhibit activity in tumors that have developed resistance to other taxanes like docetaxel.[1][2][6]
Studies comparing this compound to its parent compound, docetaxel, reveal this compound's superior potency in suppressing microtubule dynamic instability in MCF7 breast cancer cells.
| Parameter | Condition (2 nM, 24h) | % Change vs. Control (this compound) | % Change vs. Control (Docetaxel) |
| Shortening Rate | Interphase MCF7 Cells | -59% | -50% |
| Growing Rate | Interphase MCF7 Cells | -33% | -19% |
| Dynamicity | Interphase MCF7 Cells | -83% | -65% |
| Data synthesized from a study on MCF7 cells.[7] |
This assay quantitatively measures the effect of a compound on tubulin assembly into microtubules by monitoring changes in light scattering or fluorescence.
Materials:
-
Tubulin protein (e.g., purified bovine tubulin, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compound (this compound) and controls (e.g., Paclitaxel as positive, DMSO as negative)
-
Pre-warmed 96-well microplates
-
Temperature-regulated spectrophotometer or fluorometer capable of reading at 340 nm (turbidity) or with excitation/emission at 360/450 nm (fluorescence reporter).[8][9]
Procedure:
-
Reagent Preparation: Thaw tubulin protein on ice. Prepare the final polymerization buffer (General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol).[8] Keep all solutions on ice.
-
Compound Preparation: Prepare a 10x stock solution of this compound and controls in the polymerization buffer.
-
Assay Setup: Add 10 µL of the 10x compound/control solution to the appropriate wells of a pre-warmed 37°C 96-well plate.[9][10]
-
Reaction Initiation: Add 90 µL of ice-cold tubulin solution (final concentration typically 2-4 mg/mL) to each well to initiate the reaction.[8][10]
-
Data Acquisition: Immediately place the plate into a spectrophotometer pre-heated to 37°C.[10] Measure the absorbance (340 nm) or fluorescence every minute for 60-90 minutes.[9][11]
-
Analysis: Plot the change in absorbance/fluorescence over time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation, growth, and steady-state equilibrium.[10] The effect of this compound is quantified by comparing the rate and extent of polymerization to the negative control.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cellular Consequence: G2/M Cell Cycle Arrest
The stabilization of the microtubule network has profound consequences during mitosis. The mitotic spindle, which is responsible for segregating chromosomes into daughter cells, cannot form or function correctly.[2] This failure of spindle dynamics activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, leading to a prolonged halt in the cell cycle at the G2/M transition phase.[2][12][13] This mitotic arrest prevents cancer cells from completing cell division, thereby inhibiting proliferation.[4][13]
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase.
| Cell Line | Treatment (Concentration, Time) | % of Cells in G2/M (Control) | % of Cells in G2/M (this compound) |
| SK-hep-1 | 5 nM, 48 hours | 5.14% | 57.77% |
| Huh-7 | 5 nM, 48 hours | 7.71% | 55.54% |
| A549 | Various, 24 hours | Baseline | Dose-dependent increase |
| T98G / U87 | Nanomolar levels | Baseline | Significant increase |
| Data synthesized from studies in hepatocellular carcinoma (HCC)[12][14], lung adenocarcinoma[15], and glioma cells[16]. |
This protocol allows for the quantification of cellular DNA content, enabling the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, G2/M) to be determined.
Materials:
-
Cultured cells treated with this compound or vehicle control.
-
Phosphate Buffered Saline (PBS), cold.
-
70% Ethanol, ice-cold.
-
Propidium Iodide (PI) / RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[17]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 200 x g for 5-10 minutes at 4°C.[18]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C to ensure proper fixation.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 300-500 µL of PI/RNase A staining solution.[18]
-
Incubation (Staining): Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[17][18]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (PI fluorescence).[17]
-
Analysis: Gate on single cells to exclude doublets. Generate a DNA content frequency histogram. The first peak represents G0/G1 cells (2n DNA content), and the second peak represents G2/M cells (4n DNA content). Cells in S phase will have intermediate DNA content. Quantify the percentage of cells in each phase using cell cycle analysis software.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Downstream Signaling and Apoptosis Induction
If the mitotic arrest induced by this compound is prolonged, the cell is triggered to undergo programmed cell death, or apoptosis. This is a crucial component of its anti-cancer effect.[2] The sustained G2/M arrest leads to the modulation of several key regulatory proteins.
Key Signaling Pathways:
-
Cdc2/Cyclin B1 Pathway: this compound treatment has been shown to decrease the protein levels of Cdc25c, Cdc2, and Cyclin B1.[12][14] This complex is essential for entry into mitosis, and its downregulation contributes to the mitotic arrest.
-
PI3K/Akt/mTOR Pathway: In some cancer cell lines, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway.[15][19][20][21] This pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by this compound can contribute to both cell cycle arrest and the induction of cell death.[19][20][22]
-
Bcl-2 Family and Caspase Activation: The apoptotic cascade is often initiated through the intrinsic mitochondrial pathway. This compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[19][20] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of effector caspases, such as caspase-3.[19][23] Activated caspase-3 then cleaves critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), executing the apoptotic program.[12][24]
Caption: Signaling cascade from microtubule stabilization to apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Acetone? [synapse.patsnap.com]
- 3. Tubulin-targeted agents including docetaxel and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action (MOA) | JEVTANA® (this compound) injection [pro.campus.sanofi]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. Tubulin polymerization assay [bio-protocol.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound operates anti-metastatic and cytotoxic via apoptosis induction and stalls brain tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. This compound suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. e-century.us [e-century.us]
- 23. This compound exhibits more favorable molecular changes compared to other taxanes in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Early-Stage Research on Cabazitaxel for Non-Prostate Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabazitaxel, a second-generation taxane, has demonstrated significant clinical activity in metastatic castration-resistant prostate cancer, particularly in docetaxel-resistant tumors. Its unique chemical structure allows it to overcome some of the common mechanisms of taxane resistance. This has spurred considerable interest in its potential application across a spectrum of other malignancies. This technical guide provides a comprehensive overview of the early-stage preclinical and clinical research of this compound in various non-prostate cancers, including breast, lung, glioblastoma, bladder, and head and neck cancers. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts in this promising area.
Mechanism of Action
This compound's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including mitosis. By binding to β-tubulin, this compound promotes the assembly of tubulin into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][2][3] Notably, this compound has shown efficacy in tumors that have developed resistance to other taxanes like docetaxel, which is partly attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][4]
Preclinical Research in Non-Prostate Cancers
In Vitro Efficacy
A substantial body of preclinical research has evaluated the cytotoxic effects of this compound in a variety of non-prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in numerous studies and are summarized below.
| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| Breast Cancer | MCF7 | 0.4 - 1.187 | [3] |
| MDA-MB-468 | - | ||
| Lung Cancer | A549 | - | [5] |
| NCI-H460 | - | [1][4] | |
| Glioblastoma | U251 | - | [3] |
| SF-295 | - | [3] | |
| Bladder Cancer | Cisplatin-Resistant Cell Lines | - | [6] |
| Head and Neck Cancer | SR475 | - | [1][4] |
| Hepatocellular Carcinoma | SK-hep-1 | 0.84 | |
| Huh-7 | - | ||
| HCC-LM3 | - | ||
| Colon Cancer | HCT 116 | - | [1][4] |
| HT-29 | - | [1][4] | |
| HCT-8 | - | [1][4] | |
| Gastric Cancer | N87 | - | [1][4] |
| GXF-209 | - | [1][4] | |
| Kidney Cancer | Caki-1 | - | [1][4] |
| Pancreatic Cancer | MIA PaCa-2 | - | [1][4] |
| P03 | - | [3] | |
| Melanoma | B16 | - | [1][4] |
Note: A dash (-) indicates that while the study demonstrated efficacy, a specific IC50 value was not provided in the search results.
In Vivo Efficacy
Xenograft models using human cancer cell lines implanted in immunocompromised mice have been instrumental in evaluating the in vivo antitumor activity of this compound. These studies provide crucial data on tumor growth inhibition and overall therapeutic potential.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Glioblastoma | U251 orthotopic | - | Complete regression in 40% of tumors | [3] |
| Pediatric Brain Tumors | Patient-derived xenografts (ATRT, medulloblastoma, CNS-PNET) | 15 mg/kg, i.p., days 1 and 3 | Significantly improved survival | |
| Hepatocellular Carcinoma | HCC-LM3 subcutaneous | 10 mg/kg, i.v., every 6 days for 4 cycles | Significant reduction in tumor volume and weight | |
| Prostate Cancer (as a reference) | 22Rv1 subcutaneous | 20 mg/kg, twice with 7-day interval | Significant delay in tumor growth | [7] |
| PC346C-DOC (docetaxel-resistant) | 33 mg/kg, single bolus injection | Highly active, causing complete regression in 80% of mice | ||
| PC339-DOC (docetaxel-resistant) | 33 mg/kg, single bolus injection | Highly active | ||
| Pediatric Tumors | Patient-derived xenografts (osteosarcoma, Ewing's sarcoma) | 5.8, 9.3, 15, or 24.2 mg/kg, i.v., every 4 days for 3 doses | Significant antitumor activity, more potent than docetaxel | [8] |
Note: A dash (-) indicates that while the study demonstrated efficacy, specific quantitative data on tumor growth inhibition was not provided in the search results.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well at a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. Preclinical antitumor activity of this compound, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a promising therapy for cisplatin-resistant bladder cancer: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marked response to this compound in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Unraveling the Low Affinity of Cabazitaxel for P-glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions and experimental evidence underlying the low affinity of the second-generation taxane, cabazitaxel, for the P-glycoprotein (P-gp) efflux pump. A comprehensive understanding of this mechanism is critical for overcoming multidrug resistance in oncology. This compound's reduced interaction with P-gp is a key characteristic that contributes to its efficacy in treating cancers that have developed resistance to other taxanes like docetaxel and paclitaxel.[1][2][3][4][5][6][7][8]
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent drug efflux pump.[9][10][11][12] It is overexpressed in many cancer cells and actively transports a wide variety of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[9][10] this compound was specifically designed to be a poor substrate for P-gp, allowing it to bypass this common resistance mechanism.[3][6][7]
Quantitative Analysis of Taxane Affinity for P-glycoprotein
Experimental data consistently demonstrates this compound's lower affinity for P-gp compared to first-generation taxanes. This is quantified through various in vitro assays that measure drug-protein interaction and transport kinetics.
| Parameter | This compound | Docetaxel | Fold Difference (Docetaxel/Cabazitaxel) | Experimental Context | Reference |
| Dissociation Constant (Kd) | ~ 7.5 µM | 1.7 µM | 4.4 | Photoaffinity labeling with [3H]-azido-taxane analogues in membrane-enriched fractions from MES-SA/Dx5 cells. | [13] |
| ATPase Stimulation | Reduced | Higher | 1.9 | Sodium orthovanadate-sensitive ATPase stimulation in membrane-enriched fractions from MES-SA/Dx5 cells. | [13] |
| Intracellular Accumulation | Higher | Lower | ~2.0 | [14C]-labeled taxane accumulation in multidrug-resistant (MDR) cells. | [13] |
| Intracellular Retention | Higher | Lower | ~2.0 | Efflux in drug-free medium from MDR cells. | [13] |
| Resistance Fold in P-gp Overexpressing Cells | 1.53 | 15.53 | 10.15 | Comparison of IC50 values in P-gp-overexpressing Huh-TS-48 HCC cells versus parental Huh-7 cells. | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the affinity of this compound for P-glycoprotein.
Drug Accumulation and Retention Assays
Objective: To determine the kinetics of drug accumulation and retention in multidrug-resistant (MDR) cells compared to parental, drug-sensitive cells.
Methodology:
-
Cell Culture: Multidrug-resistant (MDR) cell lines (e.g., MES-SA/Dx5) and their parental, drug-sensitive counterparts are cultured to 80-90% confluency.
-
Radiolabeling: The taxanes of interest, this compound and docetaxel, are radiolabeled with Carbon-14 ([¹⁴C]).
-
Accumulation Assay:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing a known concentration of [¹⁴C]-cabazitaxel or [¹⁴C]-docetaxel.
-
To confirm P-gp's role, a set of MDR cells is pre-incubated with a P-gp inhibitor, such as valspodar (PSC-833).[13]
-
At various time points (e.g., 5, 15, 30, 60 minutes), the cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The maximum intracellular drug concentration is determined from the time course data.[13]
-
-
Retention Assay:
-
Following the accumulation phase, the drug-containing medium is replaced with a drug-free medium.
-
At various time points, the amount of [¹⁴C]-taxane remaining within the cells is quantified as described above.
-
This measures the rate of drug efflux.
-
ATPase Activity Assay
Objective: To measure the stimulation of P-glycoprotein's ATPase activity by a test compound, which is indicative of its interaction with the transporter.
Methodology:
-
Membrane Preparation: Membrane-enriched fractions containing P-gp are isolated from MDR cells (e.g., doxorubicin-selected MES-SA/Dx5 cells).[13]
-
Assay Reaction:
-
The reaction is carried out in a 96-well plate.[15]
-
The reaction mixture contains the P-gp-enriched membranes, the test drug (this compound or docetaxel) at various concentrations, and Mg-ATP.[15]
-
A control reaction is included with sodium orthovanadate, a potent inhibitor of P-type ATPases, to determine the P-gp specific ATPase activity.[15]
-
-
Incubation: The reaction mixture is incubated at 37°C.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. This can be done using a colorimetric method, such as the one described by Druekes et al. (1995), which involves the addition of ammonium molybdate and subsequent measurement of absorbance.[15]
-
Data Analysis: The drug-stimulated ATPase activity is calculated as the difference in Pi released in the presence and absence of the drug, corrected for the non-P-gp ATPase activity using the vanadate control.
Photoaffinity Labeling
Objective: To directly measure the binding affinity of a drug to P-glycoprotein.
Methodology:
-
Synthesis of Azido-Taxanes: Custom tritiated ([³H]) azido-analogues of this compound and docetaxel are synthesized. The azido group is a photo-reactive moiety.
-
Binding Assay:
-
P-gp enriched membrane vesicles are incubated with the [³H]-azido-taxane analogue in the dark.
-
For competition experiments, increasing concentrations of non-radiolabeled ("cold") this compound or docetaxel are included in the incubation mixture.[13]
-
-
Photocrosslinking: The mixture is exposed to UV light, which activates the azido group, causing it to covalently bind to nearby amino acid residues in the P-gp binding pocket.
-
SDS-PAGE and Autoradiography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then exposed to X-ray film to visualize the radiolabeled P-gp band.
-
Quantification and Analysis: The intensity of the radiolabeled P-gp band is quantified. In competition experiments, the decrease in labeling with increasing concentrations of the cold competitor is used to calculate the dissociation constant (Kd).[13]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the P-glycoprotein efflux mechanism and the experimental workflow for investigating this compound's affinity.
Caption: P-glycoprotein Efflux Mechanism.
Caption: Experimental Workflow for P-gp Affinity.
Molecular Basis for Low Affinity
While the precise molecular interactions are a subject of ongoing research, the structural modifications of this compound compared to docetaxel are believed to be responsible for its reduced affinity for P-gp.[3] A detailed structural study of this compound in its various crystalline forms revealed a retained three-dimensional architecture, suggesting that specific structural features are key to its poor interaction with P-gp.[16] The chemical structure of this compound, a dimethoxy derivative of docetaxel, is thought to sterically hinder its effective binding within the large, hydrophobic drug-binding pocket of P-glycoprotein.[8]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Acetone? [synapse.patsnap.com]
- 4. This compound, a new taxane with favorable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ritonavir reverses resistance to docetaxel and this compound in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of this compound in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of this compound in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 10. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 11. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 12. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 10.1039/C4CE01279H | Towards understanding P-gp resistance: a case study of the antitumour drug this compound† | chem960.com [chem960.com]
Methodological & Application
Application Notes and Protocols for Cabazitaxel Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cabazitaxel in preclinical xenograft mouse models. This compound is a second-generation taxane chemotherapeutic agent that has demonstrated significant antitumor activity in various cancer models, particularly in castration-resistant prostate cancer (CRPC).[1][2] It functions by stabilizing microtubules, leading to the inhibition of mitotic and interphase cellular functions and ultimately inducing tumor cell death.[3][4][5] A key advantage of this compound is its low affinity for the P-glycoprotein (P-gp) efflux pump, which allows it to be effective in tumors that have developed resistance to other taxanes like docetaxel.[1][2][3]
Data Presentation: Quantitative Dosing and Scheduling Information
The following tables summarize various dosing regimens and administration schedules for this compound that have been reported in different xenograft models. These provide a starting point for designing in vivo efficacy studies.
Table 1: this compound Dosing Regimens in Prostate Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Reference |
| 22Rv1 | - | 20 mg/kg | - | Two rounds of treatment with 7 days in-between | [6] |
| PC339-DOC | - | 33 mg/kg | Bolus injection | Single bolus injection | [7] |
| PC346C-DOC | - | 33 mg/kg | Bolus injection | Single bolus injection | [7] |
| DU145 | - | - | - | - | [8][9] |
| HID28 | - | 20 mg/kg | - | - | [10] |
| DU145 (Cab-R) | - | 10 mg/kg | Intraperitoneal (i.p.) | Single dose on day 1 | [11] |
Table 2: this compound Dosing in Other Cancer Xenograft Models
| Cancer Type | Cell Line/Model | This compound Dose | Administration Route | Dosing Schedule | Reference |
| Pediatric Osteosarcoma (PDX) | DM77, DM113 | 5.8, 9.3, 15, or 24.2 mg/kg | Intravenous (IV) | Every 4 days for 3 doses | [12] |
| Pediatric Ewing's Sarcoma (PDX) | DM101 | 5.8, 9.3, 15, or 24.2 mg/kg | Intravenous (IV) | Every 4 days for 3 doses | [12] |
| Mammary Adenocarcinoma | MA16/C | 40 mg/kg | Intravenous (IV) | Single 45-second infusion | [13] |
| Human Colorectal | HCT-116, HCT-8, HT-29 | 36 mg/kg (Total Highest Nontoxic Dose) | - | Thrice daily every 3 days | [8] |
| Lung | NCI-H460, A549 | - | - | - | [8] |
| Pancreatic | MIA PaCa-2 | - | - | - | [8] |
| Head and Neck | SR475 | - | - | - | [8] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a this compound efficacy study in a subcutaneous xenograft mouse model.
Animal Models and Cell Culture
-
Animal Selection: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice) are typically used for establishing xenografts to prevent rejection of human tumor cells. The choice of strain may depend on the specific tumor cell line.
-
Cell Line Authentication and Culture: The selected human cancer cell line (e.g., PC-3 for prostate cancer) should be authenticated and routinely tested for mycoplasma contamination. Cells are cultured in appropriate media and conditions as recommended by the supplier.
Tumor Inoculation
-
Harvest cultured tumor cells during their exponential growth phase.
-
Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cells in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (to enhance tumor take rate and growth). The typical cell concentration is 1-10 million cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
This compound Preparation and Administration
-
Drug Formulation: this compound is often formulated in a vehicle consisting of polysorbate 80 (Tween 80) and ethanol, which is then diluted in a solution like 5% glucose or 0.9% sodium chloride for injection.[13][14] It is crucial to follow the manufacturer's instructions for the specific formulation being used.
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection). The volume of injection should be based on the mouse's body weight.
-
The control group should receive the vehicle solution without the drug.
-
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight and Animal Health: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.
-
Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³), or when the treated animals show signs of significant toxicity.[6] At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, highlighting microtubule stabilization and downstream effects.
Experimental Workflow for this compound Xenograft Study
Caption: A generalized experimental workflow for in vivo efficacy testing of this compound in a xenograft mouse model.
References
- 1. This compound: a novel second-line treatment for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action (MOA) | JEVTANA® (this compound) injection [pro.campus.sanofi]
- 6. Marked response to this compound in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Critical appraisal of this compound in the management of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical antitumor activity of this compound, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of this compound‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Novel formulations of this compound against prostate and breast cancers: A mini-review [nmb-journal.com]
Application Notes and Protocols for Developing Cabazitaxel-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of cabazitaxel-loaded nanoparticles for drug delivery applications. This compound, a potent second-generation taxane, offers significant antitumor activity, particularly in castration-resistant prostate cancer.[1] However, its clinical use is associated with challenges such as poor water solubility and adverse side effects.[2] Encapsulating this compound into nanoparticles presents a promising strategy to enhance its therapeutic index by improving solubility, enabling targeted delivery, and providing sustained drug release.[3][4]
Overview of Nanoparticle Formulation Strategies
Various nanoparticle platforms can be employed for the encapsulation of this compound. The choice of nanoparticle composition is critical as it influences drug loading, release kinetics, stability, and in vivo performance. Commonly used systems include:
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL) are frequently used to fabricate nanoparticles for controlled drug release.[4] The emulsion-solvent evaporation/diffusion method is a widely adopted technique for their preparation.[3][5]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[6]
-
Albumin-Based Nanoparticles: Bovine serum albumin (BSA) or human serum albumin (HSA) can be used to form biocompatible and biodegradable nanoparticles, often prepared via methods like biomineralization.[2]
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the nanoparticle formulation. Key parameters and the techniques to measure them are outlined below.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | HSPC | 108.53 ± 1.5 | 0.257 ± 0.04 | -24.35 ± 1.2 | 87.63 ± 0.3 | ~10 (w/w) | [6] |
| Polymeric NPs | PLGA with DMAB | 91.6 ± 1.01 | 0.152 ± 0.008 | +45.73 ± 1.65 | 96.95 ± 0.56 | 10-20 (w/w) | [6] |
| Polymeric Micelles | mPEG-PBAE | ~196 | 0.13 | +0.56 | 79.69 | 43.77 | [2] |
| Albumin NPs | BSA | 166.3 ± 4.2 | 0.253 | -18.21 ± 1.08 | Not Reported | Not Reported | |
| Bone-Targeted NPs | PLGA-Alendronate | ~236 | Not Reported | Not Reported | 56 | 5 | [4] |
| mPEG-PCL NPs | mPEG-PCL | Not Reported | Not Reported | Not Reported | 99 | 11 | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the development and evaluation of this compound-loaded nanoparticles.
Protocol for Formulation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted from the emulsion-diffusion-evaporation technique.[3][5]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent[5]
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant (e.g., Pluronic F-68, DMAB)[6]
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent (e.g., 5 mL of DCM).[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 100 mL of deionized water).[7]
-
Emulsification: Add the organic phase to the aqueous phase while stirring. Sonicate the mixture using a probe sonicator in an ice bath to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., power, time) should be optimized. A typical routine is 1-second power on followed by 3 seconds power off for a total of 3-5 minutes.[7]
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure. The temperature should be kept at room temperature.[7]
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation to remove excess surfactant and unencapsulated drug. The pellet is then washed and can be lyophilized for long-term storage.[8]
Protocol for Characterization of Nanoparticles
3.2.1. Dynamic Light Scattering (DLS) for Size, PDI, and Zeta Potential
DLS is used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.[9]
Materials:
-
Zetasizer instrument
-
Disposable cuvettes
-
Deionized water or appropriate buffer for dilution
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or a suitable buffer to an appropriate concentration. Ensure the sample is free of aggregates and air bubbles.[10]
-
Instrument Setup: Set the parameters on the Zetasizer, including the dispersant properties (viscosity and refractive index) and the experimental temperature.
-
Measurement: Place the cuvette in the instrument and initiate the measurement. For size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For zeta potential, an electric field is applied, and the particle velocity is measured.
-
Data Analysis: The software will generate reports on the Z-average size, PDI, and zeta potential.
3.2.2. Transmission Electron Microscopy (TEM) for Morphology
TEM provides direct visualization of the nanoparticle morphology and size.
Materials:
-
Transmission Electron Microscope
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining agent (e.g., uranyl acetate or phosphotungstic acid)
-
Pipettes
Procedure:
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a TEM grid.[11]
-
Staining (Optional but common for polymeric nanoparticles): After a few minutes, wick away the excess suspension with filter paper. Add a drop of a negative staining agent to the grid and let it sit for a short period. Wick away the excess stain.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Load the grid into the TEM and acquire images at various magnifications.
Protocol for Determination of Encapsulation Efficiency and Drug Loading
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 column
-
Mobile phase (e.g., acetonitrile and 0.1% formic acid in water)[6]
-
Centrifugal filter units (e.g., Amicon Ultra)[6]
-
This compound standard solutions
-
Acetonitrile or other suitable solvent to dissolve nanoparticles
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension using a centrifugal filter unit to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug.[6]
-
Quantification of Free Drug: Analyze the filtrate containing the free drug using a validated HPLC method.
-
Quantification of Total Drug: Take a known volume of the original nanoparticle suspension and dissolve the nanoparticles using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug amount.
-
Calculations:
-
Encapsulation Efficiency (EE %):
-
Drug Loading (DL %):
-
Protocol for In Vitro Drug Release Study
The dialysis bag method is commonly used to evaluate the in vitro release profile of this compound from the nanoparticles.[4]
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often with a surfactant like Tween 80 to maintain sink conditions)[4]
-
Shaking incubator or water bath
-
HPLC system
Procedure:
-
Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Dialysis: Seal the bag and immerse it in a known volume of the release medium. Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the collected samples for this compound concentration using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Mandatory Visualizations
Experimental Workflow for Nanoparticle Development
Caption: Workflow for developing and evaluating this compound-loaded nanoparticles.
This compound and the PI3K/Akt Signaling Pathway
This compound's primary mechanism of action is the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Additionally, studies have shown that this compound can modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[12][13] In some cancer cell lines, this compound has been observed to inhibit the phosphorylation of Akt and mTOR.[13]
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Loaded Nanoparticles Reduce the Invasiveness in Metastatic Prostate Cancer Cells: Beyond the Classical Taxane Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Loaded Nanocarriers for Cancer Therapy with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
- 11. microscopyinnovations.com [microscopyinnovations.com]
- 12. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 13. This compound-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Cabazitaxel Sensitivity in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cabazitaxel is a second-generation taxane chemotherapeutic agent that has demonstrated significant efficacy in the treatment of various cancers, particularly in cases of docetaxel-resistant prostate cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to a blockage of mitotic and interphase cellular functions, ultimately inducing cell death.[1][2][3][4] Unlike other taxanes, this compound has a lower affinity for the P-glycoprotein (P-gp) efflux pump, which may contribute to its effectiveness in drug-resistant tumors.[2] These application notes provide detailed protocols for assessing the in vitro sensitivity of cancer cell lines to this compound, a critical step in preclinical drug evaluation and for elucidating mechanisms of sensitivity and resistance.
The following sections detail standardized assays to quantify this compound's cytotoxic and apoptotic effects, and its impact on cell cycle progression.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The table below summarizes reported IC50 values for this compound across various cancer cell lines, providing a comparative reference for researchers.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 1.6 | [5] |
| DU-145 | Prostate Cancer | 0.2 | [5] |
| 22Rv1 | Prostate Cancer | 0.3 | [5] |
| LNCaP | Prostate Cancer | ~5-10 | [6] |
| T98G | Glioblastoma | ~2.5 | [7] |
| U87 | Glioblastoma | ~2.5 | [7] |
| A549 | Lung Adenocarcinoma | Not specified, cytotoxic at µg/ml concentrations | [8][9] |
| NTERA-2 | Germ Cell Tumor | Not specified, effective in overcoming cisplatin resistance | [10] |
| MDA-MB-231 | Breast Cancer | Not specified, sensitive | [11] |
| ZR-75-1 | Breast Cancer | Not specified, sensitive | [11] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[12] The optimal seeding density should be determined for each cell line to ensure that cells are still in the logarithmic growth phase at the end of the assay.[12][13]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 nM to 100 nM.[5][7]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.[8]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound sensitivity.
Caption: this compound's mechanism of action and signaling pathway.
References
- 1. This compound (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Mechanism of Action (MOA) | JEVTANA® (this compound) injection [pro.campus.sanofi]
- 5. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association between the apoptotic effect of this compound and its pro-oxidant efficacy on the redox adaptation mechanisms in prostate cancer cells with different resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound operates anti-metastatic and cytotoxic via apoptosis induction and stalls brain tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Synthesis of Cabazitaxel Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various cabazitaxel analogues, a critical class of anti-cancer agents. The methodologies outlined below are based on established semi-synthetic routes starting from 10-deacetylbaccatin III (10-DAB), a readily available precursor extracted from the needles of the yew tree.[1][2] The protocols focus on modifications at the C7, C10, and C13 positions of the baccatin III core, leading to a diverse range of analogues with potentially improved pharmacological properties.
Core Synthetic Strategy: Semi-Synthesis from 10-Deacetylbaccatin III
The semi-synthesis of this compound and its analogues generally follows a convergent strategy. This involves the preparation of a modified baccatin III core and a desired C13 side chain, which are then coupled in the final steps of the synthesis. This approach allows for the efficient generation of a library of analogues by varying either the core or the side chain independently.
A common route involves the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB, followed by esterification at the C13 position with a protected side chain. Subsequent deprotection and further modifications yield the final this compound analogues.
I. Synthesis of C7 and C10-Modified this compound Analogues
A key feature of this compound is the presence of methoxy groups at the C7 and C10 positions, which are hydroxyl groups in its predecessor, docetaxel. The modification of these positions is a primary strategy for generating novel analogues.
A. Protocol: Synthesis of 7,10-di-O-methylthiomethyl (MTM) this compound Analogues
This protocol describes the synthesis of this compound analogues where the methoxy groups at C7 and C10 are replaced with methylthiomethyl (MTM) ether groups. This modification has been shown to yield compounds with comparable antitumor activity to this compound.[1][3]
Experimental Workflow:
Caption: Workflow for the synthesis of 7,10-di-O-MTM-cabazitaxel analogues.
Detailed Protocol:
-
Protection of 10-DAB:
-
To a solution of 10-deacetylbaccatin III in anhydrous dimethyl sulfoxide (DMSO), add acetic anhydride and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the mixture at room temperature for 24 hours.
-
The reaction mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 7,10-di-O-methylthiomethyl-10-deacetylbaccatin III.
-
-
Coupling with C13 Side Chain:
-
The protected baccatin III derivative is dissolved in anhydrous toluene.
-
To this solution, add a protected β-lactam side chain, such as (3R,4S)-1-(tert-butoxycarbonyl)-3-((4-methoxybenzyl)oxy)-4-phenylazetidin-2-one, and a coupling agent like 4-dimethylaminopyridine (DMAP).
-
The reaction mixture is heated at reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the coupled product.
-
-
Deprotection:
-
The protected this compound analogue is dissolved in a mixture of acetonitrile and water.
-
Cerium(IV) ammonium nitrate (CAN) is added portion-wise at 0 °C.
-
The reaction is stirred for 30 minutes and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Final purification by preparative HPLC yields the desired 7,10-di-O-MTM-cabazitaxel analogue.
-
Quantitative Data for Synthesis of 7,10-di-O-MTM-Cabazitaxel Analogue:
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Protection | 10-Deacetylbaccatin III | 7,10-di-O-MTM-10-DAB | 85 | >95 |
| 2 | Coupling | 7,10-di-O-MTM-10-DAB | Protected Analogue | 78 | >90 |
| 3 | Deprotection | Protected Analogue | Final Analogue | 65 | >98 (HPLC) |
| Overall | 10-Deacetylbaccatin III | Final Analogue | ~43 |
II. Synthesis of this compound Analogues with Modified C13 Side Chains
The C13-phenylisoserine side chain is crucial for the biological activity of taxanes. Modifications to this side chain, including alterations to the N-acyl group and the phenyl ring, can lead to analogues with altered potency and specificity.
A. Protocol: Synthesis of N-Acyl Modified this compound Analogues
This protocol outlines the synthesis of this compound analogues with different N-acyl groups on the C13 side chain.
Experimental Workflow:
Caption: Workflow for the synthesis of N-acyl modified this compound analogues.
Detailed Protocol:
-
Synthesis of the N-Acyl-β-lactam Side Chain:
-
A commercially available or synthesized 3-hydroxy-4-phenyl-β-lactam is dissolved in anhydrous dichloromethane.
-
The solution is cooled to 0 °C, and a base such as triethylamine is added, followed by the dropwise addition of the desired acyl chloride (e.g., cinnamoyl chloride, furoyl chloride).
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to yield the N-acyl-β-lactam.
-
-
Preparation of the Protected Baccatin III Core:
-
10-Deacetylbaccatin III is protected at the C7 and C10 positions, for example, using triethylsilyl (TES) chloride in the presence of imidazole in dimethylformamide (DMF).
-
-
Coupling and Deprotection:
-
The protected baccatin III core and the N-acyl-β-lactam are dissolved in anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -40 °C, and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) is added dropwise.
-
The reaction is stirred at this temperature for 1 hour and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated.
-
The protecting groups are removed using a suitable deprotection agent, such as hydrofluoric acid-pyridine complex in THF, to yield the final N-acyl this compound analogue.
-
Quantitative Data for Synthesis of a Representative N-Cinnamoyl this compound Analogue:
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | N-Acylation | 3-Hydroxy-4-phenyl-β-lactam | N-Cinnamoyl-β-lactam | 92 | >97 |
| 2 | Protection | 10-Deacetylbaccatin III | 7,10-di-TES-10-DAB | 95 | >98 |
| 3 | Coupling | Protected Core & Side Chain | Protected Analogue | 88 | >90 |
| 4 | Deprotection | Protected Analogue | Final Analogue | 85 | >99 (HPLC) |
| Overall | 10-DAB & β-lactam | Final Analogue | ~65 |
III. General Considerations and Characterization
Solvents and Reagents: All solvents should be of anhydrous grade, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Reagents should be of high purity.
Purification: Column chromatography on silica gel is a common method for the purification of intermediates and final products. The choice of eluent will depend on the polarity of the compound. Preparative high-performance liquid chromatography (HPLC) is often used for the final purification to achieve high purity.
Characterization: The structure and purity of all synthesized analogues should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.
These protocols provide a foundation for the synthesis of a wide array of this compound analogues. Researchers can adapt these methods by employing different protecting groups, coupling agents, and side chain precursors to generate novel compounds for further biological evaluation.
References
Application of Cabazitaxel in Docetaxel-Resistant Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a cornerstone of chemotherapy for various malignancies, including metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance significantly limits its clinical efficacy. Cabazitaxel, a second-generation taxane, has demonstrated significant activity in docetaxel-resistant tumors. This document provides detailed application notes on the use of this compound in docetaxel-resistant cell lines, summarizing key quantitative data and providing comprehensive experimental protocols for in vitro evaluation.
The primary mechanisms by which this compound overcomes docetaxel resistance include its low affinity for the P-glycoprotein (P-gp/ABCB1) drug efflux pump and its ability to modulate signaling pathways, such as the PI3K/AKT pathway, that are often dysregulated in resistant cells.[1][2][3] this compound has been shown to be more potent than docetaxel in cell lines overexpressing P-gp and can induce apoptosis in cells that are refractory to docetaxel.[4][5]
Data Presentation
The following tables summarize the in vitro efficacy of this compound in comparison to docetaxel across various cancer cell lines, including those with acquired resistance to docetaxel.
Table 1: Comparative IC50 Values of this compound and Docetaxel in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Docetaxel IC50 (nM) | This compound IC50 (nM) | Fold-Resistance (Docetaxel) | Fold-Resistance (this compound) | Reference |
| MCF-7 | Breast Cancer | Sensitive | 2.5 ± 0.5 | 0.4 ± 0.1 | - | - | [6] |
| MCF-7/TxT50 | Breast Cancer | Docetaxel-Resistant | ~150 | ~3.44 | ~60 | 8.6 | [4][7] |
| MES-SA | Uterine Sarcoma | Sensitive | - | - | - | - | [4] |
| MES-SA/Dx5 | Uterine Sarcoma | Doxorubicin-Resistant (P-gp+) | ~400 | ~30 | ~200 | 15 | [4][7] |
| PC-3 | Prostate Cancer | Sensitive | - | - | - | - | [1][8] |
| PC-3/R | Prostate Cancer | Docetaxel-Resistant | - | - | ~5 | No significant difference from parental | [1][8] |
| DU145-TxR | Prostate Cancer | Docetaxel-Resistant | - | 7.09 | - | - | [9] |
| DU145-TxR/CxR | Prostate Cancer | This compound-Resistant | - | 30.8 | - | 4.3 (compared to DU145-TxR) | [9] |
| PC-3-TxR | Prostate Cancer | Docetaxel-Resistant | - | 1.3 | - | - | [9] |
| PC-3-TxR/CxR | Prostate Cancer | This compound-Resistant | - | 15.4 | - | 11.8 (compared to PC-3-TxR) | [9] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time). Fold-resistance is calculated relative to the respective parental/sensitive cell line.
Table 2: Cellular Uptake and Retention of Taxanes
| Cell Line | Drug | Time to Max Intracellular Concentration | Retention in MDR cells | Reference |
| MDR Cells | [14C]-Cabazitaxel | 5 min | Retained twice as much as docetaxel | [2] |
| MDR Cells | [14C]-Docetaxel | 15-30 min | - | [2] |
Key Signaling Pathways
This compound's efficacy in docetaxel-resistant cells is not solely due to its evasion of P-gp. It also impacts critical cell survival pathways. One key mechanism is the inhibition of the PI3K/AKT signaling pathway, which is often persistently activated in docetaxel-resistant prostate cancer cells.[1]
Caption: this compound inhibits persistent AKT phosphorylation in docetaxel-resistant cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in docetaxel-resistant cell lines.
Cell Culture and Establishment of Resistant Cell Lines
Objective: To maintain cancer cell lines and develop docetaxel-resistant variants.
Materials:
-
Parental cancer cell line (e.g., PC-3, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Docetaxel (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Incubator (37°C, 5% CO2)
-
Standard cell culture flasks and plates
Protocol:
-
Culture the parental cell line in complete medium.
-
To establish a docetaxel-resistant line, continuously expose the parental cells to gradually increasing concentrations of docetaxel.[1]
-
Start with a low concentration of docetaxel (e.g., near the IC10) and allow the cells to recover and proliferate.
-
Once the cells are growing steadily, double the concentration of docetaxel.
-
Repeat this process over several months until the cells can tolerate significantly higher concentrations of docetaxel compared to the parental line.
-
Regularly verify the resistance phenotype by performing cytotoxicity assays (see Protocol 2).
-
Maintain the resistant cell line in a medium containing a maintenance concentration of docetaxel to preserve the resistant phenotype.
Caption: Stepwise exposure to increasing docetaxel concentrations to select for resistance.
Cytotoxicity Assay (MTT or WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and docetaxel.
Materials:
-
Parental and resistant cells
-
96-well plates
-
This compound and Docetaxel serial dilutions
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound or docetaxel. Include a vehicle control (DMSO).
-
Add MTT (to a final concentration of 0.5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Proteins
Objective: To analyze the effect of this compound on protein expression and phosphorylation in key signaling pathways (e.g., PI3K/AKT).
Materials:
-
Parental and resistant cells
-
This compound and Docetaxel
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Treat cells with the desired concentrations of this compound or docetaxel for a specified time (e.g., 48 hours).[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Parental and resistant cells
-
This compound and Docetaxel
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound or docetaxel for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). This compound has been shown to induce apoptosis through the induction of cleaved caspase-3 and cleaved PARP.[11]
Conclusion
This compound demonstrates significant preclinical activity in docetaxel-resistant cancer cell lines, primarily by overcoming P-gp mediated efflux and by inhibiting pro-survival signaling pathways like PI3K/AKT. The provided protocols offer a framework for researchers to investigate the mechanisms of this compound action and to evaluate its potential in overcoming taxane resistance in various cancer models. These studies are crucial for the continued development and optimal clinical application of this important chemotherapeutic agent.
References
- 1. Molecular Mechanism Mediating Cytotoxic Activity of this compound in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. This compound is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Establishment and characterization of two this compound-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of the Anti-Microtubule Agents this compound and Docetaxel, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Application Notes: Investigating the Synergy of Cabazitaxel and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the preclinical evaluation of the combination therapy of cabazitaxel and carboplatin. While clinical studies have demonstrated the promise of this combination, particularly in metastatic castration-resistant prostate cancer (mCRPC), detailed preclinical data outlining their synergistic effects are not extensively published. The following sections synthesize the known mechanisms of each agent to provide a rationale for their combined use and offer generalized protocols for preclinical investigation.
Introduction
This compound, a second-generation taxane, and carboplatin, a platinum-based alkylating agent, are potent chemotherapeutic agents. The rationale for combining these two drugs stems from their distinct but potentially complementary mechanisms of action. This compound stabilizes microtubules, leading to mitotic arrest and apoptosis.[1] Carboplatin forms DNA adducts, inhibiting DNA replication and transcription and inducing cell death. The combination is hypothesized to exert a synergistic anti-tumor effect, which has prompted clinical investigation.[2][3][4]
Rationale for Combination Therapy
The synergistic potential of combining this compound and carboplatin in preclinical models is based on the following principles:
-
Complementary Mechanisms of Action: this compound-induced mitotic arrest may sensitize cancer cells to the DNA-damaging effects of carboplatin.
-
Overcoming Resistance: this compound has shown efficacy in tumors resistant to other taxanes, and the addition of carboplatin may further circumvent resistance mechanisms.
-
Broadened Anti-Tumor Activity: The combination of a microtubule-targeting agent and a DNA-damaging agent can target a wider range of cancer cell vulnerabilities.
Preclinical Data Summary
Detailed preclinical studies specifically investigating the combination of this compound and carboplatin are not widely available in the public domain. Clinical trials have moved forward based on the strong preclinical rationale and the known efficacy of each agent individually.[2][3][4] The data presented below is based on the established preclinical profile of this compound and the expected effects of carboplatin.
In Vitro Activity
While specific IC50 values for the combination are not available, Table 1 summarizes the antiproliferative activity of this compound as a single agent in various cancer cell lines. It is anticipated that the addition of carboplatin would lower these IC50 values, indicating synergistic or additive effects.
Table 1: In Vitro Antiproliferative Activity of this compound (Single Agent) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| Murine Cell Lines | Various | 0.004–0.041 |
| Human Cell Lines | Various | 0.004–0.041 |
In Vivo Activity
Preclinical xenograft studies have demonstrated the potent anti-tumor activity of this compound.[1] For instance, in a castration-resistant prostate cancer xenograft model (HID28), this compound at 20 mg/kg showed significant tumor growth inhibition.[1] It is hypothesized that a combination with carboplatin would result in even greater tumor growth delay or regression.
Table 2: In Vivo Antitumor Efficacy of this compound (Single Agent) in HID28 Prostate Cancer Xenograft Model [1]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) at Day 35 |
| This compound | 20 | 1.4 |
| Docetaxel | 20 | 16.7 |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the preclinical efficacy of the this compound and carboplatin combination.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and carboplatin, both individually and in combination, and to assess for synergistic, additive, or antagonistic effects.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., PC-3, DU-145 for prostate cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and carboplatin in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, carboplatin, or the combination of both at a fixed ratio. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each drug and the combination. Use software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of the this compound and carboplatin combination in a murine xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, this compound + carboplatin).
-
Drug Administration: Administer drugs via an appropriate route (e.g., intravenous or intraperitoneal) at predetermined doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess for statistically significant differences between groups. Monitor for signs of toxicity.
Visualizations
The following diagrams illustrate the proposed mechanisms and workflows for investigating the combination of this compound and carboplatin.
Caption: Proposed synergistic mechanism of this compound and carboplatin.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound plus carboplatin for the treatment of men with metastatic castration-resistant prostate cancers: a randomised, open-label, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposomal Formulations for Enhanced Cabazitaxel Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of liposomal cabazitaxel for enhanced drug delivery.
This compound, a potent second-generation taxane, is a key chemotherapeutic agent for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases resistant to docetaxel.[1] Its mechanism of action involves binding to β-tubulin, which promotes microtubule assembly and stabilization while inhibiting their disassembly. This disruption of the microtubule network leads to the inhibition of mitotic and interphase cellular functions, ultimately causing cell death.[1][2][3] However, the clinical application of this compound can be limited by its poor water solubility and potential side effects.[4][5] Liposomal encapsulation offers a promising strategy to overcome these limitations by improving solubility, enhancing antitumor efficacy, and reducing systemic toxicity.[4][6]
Data Presentation
Table 1: Formulation and Physicochemical Characterization of this compound Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Drug:Lipid Ratio (w/w) | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| F1 | Lecithin:Cholesterol (9:1) | 1:20 | Thin-film hydration | 125.3 ± 4.1 | 0.18 ± 0.02 | -25.4 ± 2.1 | >80 | [4][7] |
| F2 | HSPC:Cholesterol (2:1) | 1:10 | Thin-film hydration | 92.1 ± 1.1 | 0.24 ± 0.01 | -24.4 ± 2.3 | 90.9 ± 1.0 | [8][9] |
| F3 | Phospholipid:Cholesterol (6:1) + DSPE-PEG2000 | 1:20 | Film dispersion | ~100 | Narrow | Not Reported | >80 | [5][6] |
| F4 | Lecithin:Cholesterol (270mg:30mg) + Tween 80 (0.5ml) | Not specified | Thin-film hydration | Not Reported | Not Reported | Not Reported | Not Reported | [7][10] |
| F5 | DOTAP:Cholesterol | 1:10 | Sonication | 93.6 ± 1.9 | 0.32 ± 0.04 | Not Reported | 79.6 ± 4.6 | [8] |
HSPC: Hydrogenated Soy Phosphatidylcholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane
Table 2: In Vitro Cytotoxicity of Liposomal this compound
| Cell Line | Formulation | IC50 (nM) | Exposure Time (h) | Assay | Reference |
| PC-3 (Prostate) | This compound Solution | ~1 | 72 | MTT | [5] |
| PC-3 (Prostate) | Liposomal this compound | ~5 | 72 | MTT | [5] |
| DU-145 (Prostate) | This compound Solution | Significantly lower than liposomal | 48 | Not Specified | [11] |
| DU-145 (Prostate) | Liposomal this compound | Higher than solution | 48 | Not Specified | [11] |
| MCF-7 (Breast) | This compound Solution | > Liposomal | 48 | MTT | [8] |
| MCF-7 (Breast) | Liposomal this compound | More potent than solution | 48 | MTT | [8] |
| MDA-MB-231 (Breast) | This compound Solution | > Liposomal | 48 | MTT | [8] |
| MDA-MB-231 (Breast) | Liposomal this compound | More potent than solution | 48 | MTT | [8] |
Table 3: In Vivo Efficacy of Liposomal this compound in Xenograft Models
| Animal Model | Tumor Type | Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| BALB/c mice | CT-26 Colon Carcinoma | This compound Solution | 5 mg/kg, every 2 days | Significant, but with >20% body weight loss | Not Reported | [5] |
| BALB/c mice | CT-26 Colon Carcinoma | Liposomal this compound | 5 mg/kg, every 2 days | Significantly enhanced compared to solution, with stable body weight | Not Reported | [5] |
| Nude mice | HID28 Castration-Resistant Prostate Cancer | This compound | 20 mg/kg | 1.4% tumor volume change at Day 35 | Not Reported | [12] |
| Nude mice | HID28 Castration-Resistant Prostate Cancer | Docetaxel | 20 mg/kg | 16.7% tumor volume change at Day 35 | Not Reported | [12] |
| BALB/c mice | 4T1 Breast Cancer | Liposomal this compound derivative | Not specified | Significant inhibition | Not Reported | [13] |
| C57BL/6 mice | RM-1 Prostate Cancer | Liposomal this compound derivative | Not specified | Significant inhibition | Not Reported | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This method is widely used for the preparation of liposomes and involves the formation of a thin lipid film followed by hydration.[14][15]
Materials:
-
This compound
-
Phospholipids (e.g., Lecithin, HSPC)
-
Cholesterol
-
DSPE-PEG2000 (for PEGylated liposomes)
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, 10% w/v sucrose solution)[8][9]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Sonicator (bath or probe) or Extruder
Procedure:
-
Lipid Film Formation: a. Dissolve this compound and lipids (e.g., lecithin and cholesterol) in a suitable organic solvent in a round-bottom flask.[16] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 30-45°C) to form a thin, uniform lipid film on the inner surface of the flask.[6][17] d. Continue to apply vacuum for at least 1 hour to ensure complete removal of the solvent.[6]
-
Hydration: a. Add the aqueous hydration buffer to the flask containing the lipid film.[16] The temperature of the buffer should be above the phase transition temperature of the lipids used. b. Agitate the flask by gentle rotation or vortexing to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).[15]
-
Size Reduction (Homogenization): a. To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension must be downsized.[14] b. Sonication: Sonicate the liposome suspension using a bath or probe sonicator until the suspension becomes clear.[17] c. Extrusion: Alternatively, extrude the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, and 100 nm) multiple times to achieve a uniform size distribution.[15]
-
Purification: a. Remove unencapsulated this compound by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.
-
Storage: a. Store the final liposomal suspension at 4°C for short-term use.[7] For long-term storage, lyophilization may be considered.
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Zeta Potential Analysis
This protocol outlines the measurement of key physical properties of the liposomes using Dynamic Light Scattering (DLS).[2][12]
Materials and Equipment:
-
Liposome suspension
-
Deionized water or appropriate buffer for dilution
-
Zetasizer instrument
Procedure:
-
Sample Preparation: a. Dilute the liposome suspension with deionized water or the hydration buffer to an appropriate concentration for measurement.[2]
-
Particle Size Measurement (DLS): a. Transfer the diluted sample to a cuvette. b. Place the cuvette in the Zetasizer. c. Set the measurement parameters (e.g., temperature at 25°C, detection angle at 173°).[2] d. Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
Zeta Potential Measurement: a. Transfer the diluted sample to a folded capillary cell.[18] b. Place the cell in the Zetasizer. c. Perform the measurement using laser Doppler microelectrophoresis to determine the surface charge of the liposomes.[2]
-
Data Analysis: a. Analyze the data using the instrument's software. All measurements should be performed in triplicate.[2]
2. Encapsulation Efficiency
This protocol determines the percentage of this compound successfully encapsulated within the liposomes.
Materials and Equipment:
-
Liposome suspension
-
Lysis buffer (e.g., Triton X-100)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separation of Free Drug: a. Separate the unencapsulated this compound from the liposomes using ultracentrifugation or size exclusion chromatography. b. Collect the supernatant containing the free drug.
-
Quantification of Free Drug: a. Measure the concentration of this compound in the supernatant using a validated HPLC method.
-
Quantification of Total Drug: a. Take an aliquot of the original, unpurified liposome suspension. b. Disrupt the liposomes by adding a lysis buffer (e.g., Triton X-100) to release the encapsulated drug. c. Measure the total concentration of this compound using HPLC.
-
Calculation: a. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
3. In Vitro Drug Release
This protocol assesses the release profile of this compound from the liposomes over time.[6]
Materials and Equipment:
-
This compound-loaded liposomes
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 3.5 kDa)[6]
-
Release medium (e.g., PBS pH 7.4 with a surfactant like 0.25% w/w SDS to maintain sink conditions)[6]
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Place a known amount of the liposomal formulation into a dialysis bag.[6]
-
Seal the bag and immerse it in the release medium at 37°C with gentle stirring.[6]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 6, 12, 24 hours), withdraw an aliquot of the release medium.[6]
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of anticancer drugs.[19][20]
Materials and Equipment:
-
Cancer cell lines (e.g., PC-3, DU-145)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-loaded liposomes, empty liposomes (placebo), and free this compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of free this compound, this compound-loaded liposomes, and empty liposomes in cell culture medium. b. Remove the old medium from the wells and add the different drug formulations. Include untreated cells as a control. c. Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: a. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of the antitumor activity of liposomal this compound in an in vivo setting.[10][21]
Materials and Equipment:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Prostate cancer cells (e.g., PC-3, DU-145)
-
Matrigel (optional)
-
This compound-loaded liposomes, empty liposomes, and free this compound solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.[22]
-
Treatment: a. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. b. Administer the treatments (e.g., via intravenous injection) according to a predetermined schedule (e.g., twice a week).[22]
-
Monitoring: a. Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[22] b. Monitor the body weight of the mice as an indicator of systemic toxicity. c. Observe the general health and behavior of the animals.
-
Endpoint: a. At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. b. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
-
Data Analysis: a. Plot the mean tumor volume versus time for each treatment group. b. Compare the tumor growth inhibition and any changes in body weight between the different groups.
Signaling Pathway
This compound's primary mechanism of action is the disruption of microtubule dynamics.[2] Additionally, studies have shown that this compound can suppress the PI3K/Akt signaling pathway in castration-resistant prostate cancer cells.[4][7] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound can enhance its pro-apoptotic effects.
References
- 1. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.4.2. Measurement of Particle Size and Zeta Potential of Liposomes [bio-protocol.org]
- 3. A this compound liposome for increased solubility, enhanced antitumor effect and reduced systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. scitechnol.com [scitechnol.com]
- 9. This compound-Loaded Nanocarriers for Cancer Therapy with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Biodistribution Study - CD Formulation [formulationbio.com]
- 12. Size and charge of Liposomes | Malvern Panalytical [malvernpanalytical.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescent Rhein-Loaded Liposomes for In Vivo Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo prostate tumor xenograft assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Stability of Cabazitaxel Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous stability of cabazitaxel formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the aqueous stability of this compound?
A1: this compound, like other taxanes, is poorly soluble in water. This inherent hydrophobicity leads to several stability challenges in aqueous media, including precipitation and aggregation over time. The commercial formulation, Jevtana®, uses polysorbate 80 to solubilize the drug; however, upon dilution for infusion, the resulting solution is supersaturated and can be physically unstable, necessitating immediate use.[1][2] Furthermore, this compound is susceptible to chemical degradation through hydrolysis, particularly at acidic or basic pH, and epimerization.[3][4]
Q2: What are the main degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathways for this compound in aqueous solutions involve hydrolysis of its ester groups and epimerization at the C-7 position.[3][4] Degradation is influenced by pH, with increased rates observed under both acidic and basic conditions.[5] The optimal pH for the stability of similar taxanes is generally found to be around pH 4.[4] Stress studies have shown that under acidic conditions, hydrolysis can lead to the formation of various degradation products.[3]
Q3: How can the aqueous stability of this compound be improved?
A3: Several formulation strategies can enhance the aqueous stability of this compound:
-
Nanoparticle Encapsulation: Encapsulating this compound within polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles can protect the drug from hydrolysis and improve its stability in aqueous suspension.[6]
-
Liposomal Formulations: Liposomes can encapsulate this compound, shielding it from the aqueous environment and thereby increasing its stability.[7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility and stability of this compound by encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.[8]
-
Use of Stabilizing Excipients: The addition of certain excipients, such as cholesterol in lipid-based formulations, has been shown to significantly improve the chemical stability of this compound.[9]
Troubleshooting Guide
Issue 1: Precipitation or Aggregation of this compound in Aqueous Formulation
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Increase the concentration of the solubilizing agent (e.g., surfactant, polymer). Optimize the formulation by screening different types of excipients. |
| Unstable Nanoparticle/Liposome Formulation | Optimize the formulation parameters such as the drug-to-polymer/lipid ratio, surfactant concentration, and manufacturing process variables (e.g., homogenization speed, sonication time).[10] Ensure the zeta potential of the nanoparticles is sufficient to prevent aggregation. |
| Incorrect pH | Adjust the pH of the aqueous phase to a range where this compound exhibits maximum stability (around pH 4-6).[5] |
| Storage Conditions | Store the formulation at recommended temperatures (often refrigerated at 4°C) to slow down aggregation kinetics.[11] |
Issue 2: Low Drug Loading or Encapsulation Efficiency
| Potential Cause | Troubleshooting Step |
| Drug Leakage during Formulation | Optimize the formulation method. For nanoparticles, this could involve adjusting the solvent evaporation rate or the homogenization speed.[6] For liposomes, modifying the lipid composition or the hydration method may help. |
| Poor Affinity of Drug for the Carrier | Screen different polymers or lipids to find a matrix with higher affinity for this compound. For nanoparticles, consider using copolymers that can better interact with the drug. |
| Suboptimal Drug-to-Carrier Ratio | Experiment with different drug-to-polymer or drug-to-lipid ratios to find the optimal loading capacity without compromising formulation stability.[10][12] |
Issue 3: Chemical Degradation of this compound in the Formulation
| Potential Cause | Troubleshooting Step |
| Hydrolysis due to pH | Buffer the formulation to a pH range of 4-6 to minimize acid- and base-catalyzed hydrolysis.[5] |
| Oxidation | If oxidative degradation is suspected, consider adding antioxidants to the formulation and protecting it from light. |
| Incompatible Excipients | Ensure all excipients are compatible with this compound. Perform compatibility studies using techniques like DSC or FTIR. |
Data Presentation
Table 1: Comparison of Different this compound Nanoformulations
| Formulation Type | Polymer/Lipid | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | ~236 | 56 | 5 | [6] |
| PLGA Nanoparticles | PLGA | 70-120 | 24.5 | 12.2 | [13] |
| Liposomes | HSPC, Cholesterol | 108.53 | 87.63 | 10 (w/w) | [10] |
| Polymeric Micelles | DUPA-coupled copolymers | ~196 | up to 79.69 | up to 23.33 | [12] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This method involves the emulsification of an organic phase containing the drug and polymer into an aqueous phase, followed by the evaporation of the organic solvent to form nanoparticles.[6]
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM) or Ethyl Acetate (organic solvent), Poly(vinyl alcohol) (PVA) or another suitable surfactant, Deionized water.
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Prepare an aqueous solution of the surfactant (e.g., 5% w/v PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at a lower speed for several hours to allow for the evaporation of the organic solvent.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove the excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
2. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes where a thin lipid film is hydrated with an aqueous solution containing the drug or a buffer.[7][14]
-
Materials: this compound, Phospholipids (e.g., HSPC), Cholesterol, DSPE-PEG-2000 (for pegylated liposomes), Chloroform or a chloroform/methanol mixture, Phosphate-buffered saline (PBS) or other aqueous buffer.
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes to reduce the particle size and achieve a more uniform size distribution.
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Visualizations
Caption: Workflow for PLGA Nanoparticle Preparation.
Caption: Workflow for Liposome Preparation.
Caption: Simplified this compound Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acsu.buffalo.edu [acsu.buffalo.edu]
- 7. A this compound liposome for increased solubility, enhanced antitumor effect and reduced systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-in-one: exploration of co-encapsulation of this compound, bicalutamide and chlorin e6 in new mixed cyclodextrin-crosslinked polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. This compound-Loaded Nanocarriers for Cancer Therapy with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A surfactant-stripped this compound micelle formulation optimized with accelerated storage stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-Responsive Polymeric Micelles of this compound for Prostate Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-Loaded Nanoparticles Reduce the Invasiveness in Metastatic Prostate Cancer Cells: Beyond the Classical Taxane Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitechnol.com [scitechnol.com]
Technical Support Center: Troubleshooting Cabazitaxel Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cabazitaxel cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent results in this compound cytotoxicity assays.
Q1: Why am I seeing high variability between replicate wells in my cytotoxicity assay?
High variability between replicate wells is a common issue that can obscure the true cytotoxic effect of this compound. Several factors can contribute to this problem:
-
Pipetting Errors: Inconsistent pipetting of cells, media, or reagents is a primary source of variability. Ensure your pipettes are calibrated and use consistent technique for each well. When seeding cells, ensure they are thoroughly resuspended before each aspiration to prevent settling, which can lead to different cell numbers in each well.[1]
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and drug efficacy.[1] To mitigate this, consider filling the outer wells with sterile water or PBS and using only the inner 60 wells for your experiment.[1]
-
Cell Clumping: A non-homogenous cell suspension will lead to inconsistent cell numbers per well. Ensure single-cell suspension by proper trypsinization and gentle pipetting before seeding.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to variable readings.
Q2: My IC50 value for this compound is different from published values for the same cell line. What could be the reason?
Discrepancies in IC50 values are common and can arise from several experimental variables:
-
Cell Line Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic changes, affecting their sensitivity to drugs.[2][3][4][5] It is recommended to use cells within a consistent and low passage number range for all experiments.[3][5] High-passage cells may exhibit altered growth rates and drug responses.[3]
-
Assay Duration: The length of exposure to this compound can significantly impact the IC50 value. Longer incubation times generally result in lower IC50 values.[6][7]
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of the assay.[8] High cell densities can lead to nutrient depletion and contact inhibition, altering the cells' metabolic state and drug response.[9]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs or influence cell growth, potentially altering the apparent cytotoxicity of this compound. It is crucial to maintain a consistent serum concentration across all experiments.
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT, membrane integrity in trypan blue). This can result in different IC50 values.
Q3: The absorbance readings in my control (untreated) wells are very low. What should I do?
Low absorbance in control wells suggests a problem with cell health or assay setup:
-
Low Seeding Density: An insufficient number of cells were plated at the start of the experiment.[9]
-
Poor Cell Health: The cells may be unhealthy due to issues like mycoplasma contamination, improper storage, or harsh handling during passaging.
-
Incorrect Incubation Time: The incubation period may be too short for the cells to proliferate sufficiently.
-
Media Issues: The culture medium may be depleted of essential nutrients or contain toxic substances.
Q4: I am observing an increase in absorbance (higher viability) at higher concentrations of this compound in my MTT assay. Why is this happening?
This counterintuitive result can be due to several factors:
-
Compound Interference: this compound itself might be interacting with the MTT reagent, leading to its chemical reduction and a false-positive signal.[9] To test for this, include control wells with the drug and MTT in media without cells.[9]
-
Cellular Stress Response: At certain concentrations, the drug might induce a stress response that increases cellular metabolism, leading to higher MTT reduction and an overestimation of viability.[9]
-
Changes in Cell Morphology: The drug may cause cells to enlarge or flatten, which can affect MTT uptake and reduction.
Q5: My this compound-resistant cell line is showing sensitivity to the drug. What could be the issue?
-
Loss of Resistance: Resistance to a drug can sometimes be lost over time in the absence of selective pressure. It is important to periodically re-verify the resistance profile of your cell line.
-
Incorrect Drug Concentration: Double-check the calculations and dilutions of your this compound stock solution.
-
Cell Line Contamination or Misidentification: There is a possibility of cross-contamination with a sensitive cell line. It is good practice to periodically authenticate your cell lines.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. The following tables summarize reported IC50 values.
Table 1: this compound IC50 Values in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Conditions |
| PC3 | 1.6 - 3.8 | 48-72h incubation[10][11] |
| DU-145 | 0.2 - 1.5 | 72h incubation[11][12] |
| 22Rv1 | 0.3 - 0.7 | 72h incubation[11][12] |
| C4-2B | 2.8 - 4.96 | 48-72h incubation[10] |
| PC-3-TxR (Docetaxel-Resistant) | 1.3 | 24h exposure[13] |
| DU145-TxR (Docetaxel-Resistant) | 7.09 | 24h exposure[13] |
Table 2: this compound IC50 Values in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (nM) at 72h |
| SK-hep-1 | 0.84[6] |
| SMMC7721 | 4.52[6] |
| Huh-7 | 2.13[6] |
| HCC-LM3 | 3.27[6] |
| SK-sora-5 (Sorafenib-Resistant) | 0.73[6] |
Table 3: this compound Resistance Fold in a P-gp-Overexpressing HCC Cell Line (Huh-TS-48)
| Drug | Resistance Fold |
| This compound | 1.53 [6] |
| Doxorubicin | 8.60[6] |
| Paclitaxel | 38.58[6] |
| Docetaxel | 15.53[6] |
| Vinorelbine | 18.06[6] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include untreated control wells (vehicle only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.[15]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of SDS in buffered DMF) to each well.[15]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).
-
Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of a drug on the ability of single cells to proliferate and form colonies.
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 2-3 days.
-
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution like methanol:acetic acid (3:1).
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Quantification:
-
Count the number of colonies (typically defined as clusters of >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Visualizations
The following diagrams illustrate key concepts related to this compound cytotoxicity assays.
Caption: A troubleshooting flowchart for inconsistent this compound cytotoxicity assay results.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: A typical experimental workflow for an MTT-based this compound cytotoxicity assay.
Caption: Key mechanisms of resistance to this compound in cancer cells.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Loaded Nanoparticles Reduce the Invasiveness in Metastatic Prostate Cancer Cells: Beyond the Classical Taxane Function | MDPI [mdpi.com]
- 11. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ritonavir reverses resistance to docetaxel and this compound in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and characterization of two this compound-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to Cabazitaxel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the molecular mechanisms of acquired resistance to cabazitaxel.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of acquired resistance to this compound?
Acquired resistance to this compound is a multifactorial process involving several key molecular mechanisms:
-
Overexpression of ABC Transporters: The most prominent mechanism is the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein/MDR1).[1][2][3][4][5][6][7][8] Although this compound has a lower affinity for ABCB1 compared to other taxanes like paclitaxel and docetaxel, its overexpression still leads to significant drug efflux and reduced intracellular concentration.[1][9][10]
-
Alterations in Microtubule Dynamics: Changes in the composition and dynamics of microtubules can confer resistance. A key alteration is the increased expression of class III β-tubulin (TUBB3).[1][9] This isotype is thought to disrupt the microtubule-stabilizing effect of this compound.[11]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT acquire a mesenchymal phenotype, which has been associated with this compound resistance.[1][9] This transition involves changes in the expression of key markers, such as the upregulation of Vimentin (VIM) and downregulation of E-cadherin (CDH1).[1] Interestingly, some studies suggest that this compound can induce a reversal of this process, known as Mesenchymal-Epithelial Transition (MET).[12][13][14]
-
Activation of Pro-Survival Signaling Pathways: The activation of signaling pathways that promote cell survival and proliferation can counteract the cytotoxic effects of this compound. The PI3K/AKT and MAPK/ERK pathways have been identified as key players in mediating resistance in different cancer cell lines.[15][16] The non-canonical Wnt signaling pathway has also been implicated.[17]
-
Reduced BRCA1 Expression: Decreased expression of the DNA repair protein BRCA1 has been observed in this compound-resistant cells and is associated with reduced apoptosis and G2-M arrest following taxane treatment.[1][9]
-
Epigenetic Modifications: DNA methylation-mediated silencing of tumor suppressor and pro-apoptotic genes can contribute to the development of resistance.[18]
Q2: My this compound-resistant cell line shows cross-resistance to docetaxel. Is this expected?
Yes, cross-resistance between this compound and docetaxel is commonly observed.[3][4][5] This is often due to shared resistance mechanisms, with the overexpression of the ABCB1 transporter being a primary factor.[3][4][5] Although this compound was designed to be a poor substrate for ABCB1, high levels of the transporter can still efflux the drug, leading to resistance to both agents.[1][9]
Q3: Does the expression of Androgen Receptor Splice Variant 7 (AR-V7) confer resistance to this compound?
The role of AR-V7 in conferring primary resistance to taxanes like this compound is not definitively established and some studies suggest it is not associated with initial resistance.[19][20][21] In fact, taxane-based chemotherapy may be more effective than enzalutamide or abiraterone in patients with AR-V7 positive tumors.[21] However, there is evidence that anti-androgens can reverse ABCB1-mediated resistance to taxanes, suggesting a complex interplay between androgen receptor signaling and drug resistance pathways.[2][3][4]
Troubleshooting Guides
Problem 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population of resistant cells. Regularly verify the resistance phenotype. |
| Drug stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions at the recommended temperature (-20°C) and avoid repeated freeze-thaw cycles.[6] |
| Assay duration | Optimize the incubation time for your specific cell line. A 72-hour drug incubation is commonly used.[1] |
| Cell density | Ensure consistent cell seeding density across all wells and experiments, as this can influence drug efficacy. |
| Contamination | Regularly test cell lines for mycoplasma contamination, which can alter cellular responses to drugs. |
Problem 2: Difficulty generating a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of this compound (e.g., the IC20-IC30) and gradually increase the dose in a stepwise manner as cells adapt.[15] This process can take several months to over a year.[15] |
| Inappropriate cell line | Some cell lines may be intrinsically more resistant or may not develop resistance as readily. Consider using a cell line known to be sensitive to taxanes initially, such as MCF-7, DU145, or PC3.[1][15] |
| Infrequent passaging | Passage the cells regularly to maintain them in a healthy, actively dividing state, which is necessary for the selection of resistant populations. |
Problem 3: Unable to confirm the mechanism of resistance in your resistant cell line.
| Possible Cause | Troubleshooting Step |
| Focusing on a single mechanism | Acquired resistance is often multifactorial. Investigate multiple potential mechanisms, including ABCB1 expression, TUBB3 levels, EMT markers, and the activation status of key signaling pathways (PI3K/AKT, MAPK/ERK).[1][9][15] |
| Insensitive detection methods | Use highly sensitive techniques. For example, use quantitative PCR (qPCR) to detect changes in gene expression (e.g., ABCB1, TUBB3) and Western blotting to confirm changes at the protein level.[1] For functional validation of ABCB1, use efflux assays with known substrates like rhodamine-123.[1] |
| Lack of appropriate controls | Always compare your resistant cell line to the parental, non-resistant cell line.[1] When using inhibitors, include a vehicle-only control. |
Quantitative Data Summary
Table 1: Fold Resistance to this compound in Various Resistant Cell Lines
| Cell Line | Parental Cell Line | Fold Resistance to this compound | Key Resistance Mechanism(s) | Reference |
| MCF-7/CTAX | MCF-7 | 33 | ABCB1 activation, elevated TUBB3, EMT, decreased BRCA1 | [1][9] |
| MCF-7/CTAX-P | MCF-7 | 9.2 | Elevated TUBB3, altered microtubule dynamics, EMT, decreased BRCA1 (non-MDR) | [1][9] |
| MES-SA/Dx5 | MES-SA | 15 | ABCB1 activation | [1][9] |
| MCF-7/TxT50 | MCF-7 | 9 | ABCB1 activation | [1][9] |
| DU145CR | DU145 | Significant (exact fold not stated) | Enhanced ERK signaling, resistance to G2/M arrest | [15] |
| PC3CR | PC3 | Significant (exact fold not stated) | Enhanced PI3K/AKT signaling | [15] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[15]
-
Determine the initial IC50: Culture the parental cell line (e.g., DU145) and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or WST-1).
-
Initial Exposure: Continuously culture the parental cells in media containing a low concentration of this compound (e.g., IC20-IC30).
-
Monitor Cell Growth: Initially, a significant portion of the cells will die. Monitor the culture for the emergence of surviving, proliferating colonies.
-
Passaging: Once the cells have repopulated the flask and are growing steadily, passage them as you would the parental line, but always in the presence of the same concentration of this compound.
-
Dose Escalation: After several passages (typically 3-5), once the cells exhibit a stable growth rate, double the concentration of this compound in the culture medium.
-
Repeat Dose Escalation: Repeat steps 3-5, gradually increasing the this compound concentration. This is a lengthy process and can take 12-24 months.[15]
-
Characterization: Periodically, and once the desired level of resistance is achieved, characterize the resistant cell line. Confirm the shift in IC50 compared to the parental line and investigate the underlying molecular mechanisms.
Protocol 2: Western Blotting for Resistance Markers
This protocol details the detection of key proteins involved in this compound resistance.[1]
-
Protein Lysate Preparation:
-
Culture parental and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 4-20% gradient polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-P-gp, anti-TUBB3, anti-Vimentin, anti-E-cadherin, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-BRCA1) overnight at 4°C. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Tubulin Polymerization Assay
This assay measures the ability of taxanes to induce tubulin polymerization in cells.[1]
-
Cell Treatment: Culture parental and resistant cells. Treat the cells with either vehicle (DMSO) or a specified concentration of this compound for a defined period (e.g., 1 hour).
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl, pH 6.8) containing protease inhibitors.
-
-
Separation of Tubulin Fractions:
-
Incubate the lysate for 5 minutes at 37°C.
-
Centrifuge the lysate at 20,000 x g for 10 minutes at 37°C to separate the polymerized (pellet) and soluble (supernatant) tubulin fractions.
-
-
Sample Preparation:
-
Carefully transfer the supernatant (soluble fraction) to a new tube.
-
Resuspend the pellet (polymerized fraction) in a buffer of the same volume as the supernatant.
-
-
Analysis: Analyze equal volumes of the soluble and polymerized fractions by Western blotting using an anti-α-tubulin or anti-β-tublin antibody to determine the relative amounts of tubulin in each fraction.
Signaling Pathways and Experimental Workflows
Caption: Key molecular pathways contributing to acquired this compound resistance.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
- 1. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marked response to this compound in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCB1 mediates this compound-docetaxel cross-resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Multinucleation and Mesenchymal-to-Epithelial-Transition Alleviate Resistance to Combined this compound and Antiandrogen Therapy in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of this compound‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism Mediating Cytotoxic Activity of this compound in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 17. The Wnt non-canonical signaling modulates this compound sensitivity in prostate cancer cells | PLOS One [journals.plos.org]
- 18. Role of DNA Methylation in this compound Resistance in Prostate Cancer | Anticancer Research [ar.iiarjournals.org]
- 19. cancernetwork.com [cancernetwork.com]
- 20. The effect of androgen receptor splice variant 7 on the growth of castration-resistant prostate cancer and the efficacy of taxane chemotherapy. - ASCO [asco.org]
- 21. Androgen Receptor Splice Variant 7 and Efficacy of Taxane Chemotherapy in Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cabazitaxel Penetration of the Blood-Brain Barrier
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the penetration of cabazitaxel across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Is this compound capable of crossing the blood-brain barrier?
A1: Yes, preclinical data suggest that this compound can cross the BBB more effectively than first-generation taxanes like docetaxel and paclitaxel. This is attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, a key transporter that actively removes many drugs from the brain.[1][2] Studies in mice, rats, and dogs have shown that this compound rapidly penetrates the brain.[3]
Q2: What is the primary mechanism limiting this compound's accumulation in the brain?
A2: The primary mechanism is active efflux mediated by transporters at the BBB, most notably P-glycoprotein (ABCB1).[2][4] While this compound has a lower affinity for P-gp than other taxanes, this transporter still significantly restricts its brain accumulation.[4] In P-gp deficient mice, the brain exposure to this compound is substantially higher.[3]
Q3: What are the main strategies currently being investigated to enhance this compound's BBB penetration?
A3: The main strategies include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) to alter its pharmacokinetic profile and potentially facilitate transport across the BBB.[5][6]
-
Ultrasound-Mediated BBB Disruption (Sonopermeation): The use of focused ultrasound in conjunction with microbubbles to transiently and locally open the BBB, allowing for increased drug entry.[7][8]
-
Co-administration with P-gp Inhibitors: Using specific inhibitors of the P-glycoprotein efflux pump to reduce its activity and thereby increase the net influx of this compound into the brain.[4][9]
Q4: Which in vitro models are suitable for assessing this compound's BBB permeability?
A4: A variety of in vitro models can be used, ranging in complexity. Monolayer cultures of brain endothelial cells are a basic starting point, but more advanced co-culture models that include pericytes and astrocytes, or even triple-culture models, better recapitulate the in vivo environment.[10][11][12] For more physiologically relevant data, 3D microfluidic models and models derived from human induced pluripotent stem cells (iPSCs) are becoming more common.[10][12]
Q5: What are some common challenges when working with in vitro BBB models?
A5: Common challenges include maintaining the integrity of the endothelial cell monolayer (high transendothelial electrical resistance - TEER), achieving physiological expression levels of tight junction proteins and efflux transporters, and the potential for cell lines to lose their BBB characteristics over time.[11][13] Differences between animal-derived cells and human cells can also impact the translatability of findings.[13]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Concentration in the Brain in Animal Models
| Potential Cause | Troubleshooting Steps |
| High P-gp Efflux Activity | - Consider using a P-gp inhibitor like elacridar. Co-administration has been shown to significantly increase this compound brain accumulation.[4]- Use a higher dose of this compound, as some studies suggest that higher concentrations can partially saturate the P-gp efflux pumps.[2] |
| Suboptimal Drug Formulation | - Ensure the formulation is appropriate for the route of administration and stable in vivo.- For nanoparticle formulations, characterize the size, charge, and encapsulation efficiency, as these factors can influence biodistribution.[5] |
| Incorrect Animal Model | - Be aware that some knockout mouse strains can upregulate other compensatory transporters.[4]- Ensure the tumor model used (if any) is appropriate. Some brain tumors can disrupt the BBB, leading to higher, but more variable, drug accumulation.[14] |
| Issues with Drug Administration | - Verify the accuracy of the administered dose and the consistency of the administration technique (e.g., intravenous injection rate). |
| Sample Collection and Processing Artifacts | - Ensure rapid harvesting and freezing of brain tissue to prevent drug degradation.- Validate the tissue homogenization and drug extraction methods to ensure high recovery. |
Issue 2: High Variability in In Vitro BBB Permeability Assay Results
| Potential Cause | Troubleshooting Steps |
| Compromised Monolayer Integrity | - Regularly monitor TEER values to ensure they are within the expected range for your cell model before and during the experiment.[10]- Perform immunofluorescence staining for tight junction proteins (e.g., ZO-1, claudin-5) to visually inspect monolayer integrity.[15]- Check for contamination in cell cultures. |
| Inconsistent Cell Culture Conditions | - Maintain consistent cell passage numbers, as high passage numbers can lead to phenotypic drift.[11]- Ensure consistent seeding density and growth time before initiating the permeability assay. |
| Issues with this compound Formulation | - Ensure complete solubilization of this compound in the assay medium.- Be aware that excipients in the formulation (e.g., Tween 80) can have their own effects on cell viability and monolayer integrity. |
| Efflux Transporter Activity Variation | - Confirm the expression and activity of P-gp and other relevant transporters in your cell model.- Consider that the expression of these transporters can be influenced by culture conditions and the presence of other cell types in co-culture models.[15] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Glioblastoma Patient-Derived Cells | Glioblastoma | ~23 | 72 hours | [14] |
| C4-2B | Prostate Cancer | 2.8 | 48 hours | [16] |
| C4-2B | Prostate Cancer | 4.96 | 72 hours | [16] |
| PC3 | Prostate Cancer | 3.45 | 72 hours | [16] |
| Cisplatin-Sensitive GCT | Germ Cell Tumor | Varies by cell line | Not Specified | [17] |
| Cisplatin-Resistant GCT | Germ Cell Tumor | Varies by cell line | Not Specified | [17] |
IC50 values can vary significantly based on the specific cell line and experimental conditions.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Animal Model | Dose (mg/kg) | Route | Brain-to-Plasma Ratio (AUC) | Key Finding | Reference |
| Mice (with subcutaneous tumors) | 40 | IV | 3.7 | Overall brain exposure was greater than in plasma over 48 hours. | [3] |
| Wild-type Mice | Not Specified | Oral | Low | ABCB1 (P-gp) dramatically reduced brain accumulation (>10-fold). | [4] |
| Abcb1a/1b Knockout Mice | Not Specified | Oral | High | Absence of P-gp significantly increased brain accumulation. | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model using a Transwell system.
1. Cell Culture and Model Assembly:
- Culture brain endothelial cells (e.g., primary rat brain endothelial cells, hCMEC/D3, or iPSC-derived BMECs) to confluence on the microporous membrane of Transwell inserts.
- For co-culture models, culture astrocytes and/or pericytes on the bottom of the companion plate.
- Monitor the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER) until stable and high values are achieved (typically >150 Ω·cm²).
2. Permeability Experiment (Apical-to-Basolateral):
- Replace the medium in both the apical (upper) and basolateral (lower) chambers with fresh assay buffer.
- Add this compound (at a known concentration) to the apical chamber.
- At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.
- Replenish the basolateral chamber with an equal volume of fresh assay buffer to maintain sink conditions.
3. Sample Analysis:
- Quantify the concentration of this compound in the collected samples using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
- Calculate the Papp value using the following equation:
- Papp (cm/s) = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of drug transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
5. (Optional) Bidirectional Transport:
- To assess the role of active efflux, perform the permeability experiment in the reverse direction (basolateral-to-apical).
- Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.
Protocol 2: Orthotopic Brain Tumor Model in Mice
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.
1. Cell Preparation:
- Culture human glioblastoma cells (e.g., U87) or patient-derived xenograft (PDX) cells.[18]
- Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells per 5 µL.
2. Animal Preparation:
- Anesthetize an immunocompromised mouse (e.g., NOD/SCID or athymic nude) and place it in a stereotactic frame.[19][20]
- Create a midline scalp incision to expose the skull.
3. Intracranial Injection:
- Using a stereotactic apparatus, drill a small burr hole in the skull over the desired brain region (e.g., the right striatum).
- Slowly inject the cell suspension (e.g., 5 µL) into the brain parenchyma at a specific depth.
- Slowly withdraw the needle to prevent reflux of the cell suspension.
4. Post-operative Care:
- Suture the scalp incision and provide appropriate post-operative care, including analgesics.
- Monitor the mice regularly for tumor growth-related symptoms (e.g., weight loss, lethargy, neurological deficits).[19]
5. Tumor Growth Monitoring and Efficacy Studies:
- Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged) or MRI.[18]
- Once tumors are established, randomize the mice into treatment groups to evaluate the efficacy of this compound and/or enhancement strategies.
Protocol 3: Focused Ultrasound-Mediated BBB Opening in Rodents
This protocol provides a general outline for transiently opening the BBB using focused ultrasound (FUS).
1. Animal Preparation:
- Anesthetize the rodent (rat or mouse) and place it in a stereotactic frame. A catheter may be placed in the tail vein for injections.
- Shave the head to ensure good acoustic coupling.
2. FUS System Setup:
- Position the FUS transducer over the target brain region. Use acoustic gel for coupling.
- The FUS system is often guided by MRI or ultrasound imaging to ensure accurate targeting.[21]
3. BBB Disruption Procedure:
- Administer microbubbles (ultrasound contrast agent) intravenously.
- Immediately following microbubble injection, apply a series of FUS pulses to the target region. Typical parameters include a frequency of ~1 MHz, specific acoustic pressure, pulse length, and repetition frequency. These parameters need to be optimized for the specific setup and animal model.[8]
4. Confirmation of BBB Opening:
- Inject a contrast agent (e.g., Evans Blue dye or a gadolinium-based MRI contrast agent) intravenously.
- Confirm BBB opening by observing the extravasation of the contrast agent into the brain parenchyma using appropriate imaging (visual inspection for Evans Blue, or MRI).[7][22]
5. Drug Administration:
- Administer this compound intravenously during or immediately after the FUS procedure to take advantage of the transient BBB opening.
Visualizations
Caption: Experimental workflow for evaluating strategies to enhance this compound's BBB penetration.
Caption: Mechanism of this compound action in brain tumors and its transport across the BBB.
References
- 1. This compound (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein, CYP3A, and Plasma Carboxylesterase Determine Brain Disposition and Oral Availability of the Novel Taxane this compound (Jevtana) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Loaded Nanocarriers for Cancer Therapy with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acsu.buffalo.edu [acsu.buffalo.edu]
- 7. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards standardization of the parameters for opening the blood–brain barrier with focused ultrasound to treat glioblastoma multiforme: A systematic review of the devices, animal models, and therapeutic compounds used in rodent tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Effect of this compound and Blood-Brain Barrier opening in a Patient-Derived Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. Cranial window preparation and orthotopic brain tumor animal models [bio-protocol.org]
- 21. Guiding and monitoring focused ultrasound mediated blood–brain barrier opening in rats using power Doppler imaging and passive acoustic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cabazitaxel Combination Therapies: A Technical Support Center for Managing Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the toxicity profiles of cabazitaxel combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical and clinical research.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound combination therapies?
A1: this compound, when used in combination with other agents, is most commonly associated with hematological toxicities, particularly neutropenia. Other frequent adverse events include diarrhea, fatigue, nausea, and peripheral neuropathy. The specific toxicity profile can vary depending on the combination agent.
Q2: How does the toxicity profile of this compound in combination with androgen receptor-targeted agents (ARTAs) like abiraterone or enzalutamide differ from this compound with prednisone?
A2: While the core toxicity profile remains similar, the addition of ARTAs can introduce or exacerbate certain adverse events. For instance, combination with abiraterone has been associated with higher rates of grade 3 or higher anemia and fatigue compared to abiraterone alone.[1] When combined with enzalutamide, no excessive toxicity was noted in some studies, though enzalutamide can reduce this compound exposure, potentially impacting both efficacy and toxicity.[2][3]
Q3: What are the key toxicities to monitor when combining this compound with platinum-based agents like carboplatin?
A3: The combination of this compound and carboplatin can lead to increased rates of hematological toxicities, including anemia, neutropenia, and thrombocytopenia, as well as fatigue, compared to this compound alone.[4][5] Close monitoring of blood counts is crucial.
Q4: What is known about the toxicity of combining this compound with immune checkpoint inhibitors (ICIs)?
A4: Data on the combined toxicity of this compound and ICIs is still emerging. In addition to the expected toxicities from this compound, there is the potential for immune-related adverse events (irAEs) from the ICI. These can affect any organ system but commonly include skin rashes, colitis, hepatitis, and endocrinopathies.[6][7] In a study combining this compound with pembrolizumab and carboplatin, the safety and effectiveness are being evaluated.[8] Another trial is assessing this compound in comparison to nivolumab plus ipilimumab.[9][10]
Q5: Are there specific patient populations at higher risk for toxicity with this compound combinations?
A5: Yes, elderly patients (≥65 years) and those with a poor performance status are generally at a higher risk for developing severe toxicities, particularly neutropenia and febrile neutropenia. Patients with pre-existing conditions, such as liver impairment, may also require dose adjustments and more intensive monitoring.
II. Troubleshooting Guides
Issue 1: Unexpectedly High Hematological Toxicity in a Preclinical In Vivo Study
Question: We are observing severe neutropenia and thrombocytopenia in our mouse model treated with a this compound combination therapy, leading to significant morbidity. How can we troubleshoot this?
Answer:
-
Review Dosing and Administration:
-
Dose Verification: Double-check the calculated dose for each agent in the combination. Ensure that the dose is appropriate for the animal model and strain being used. Preclinical studies have shown that combining this compound with agents like cisplatin requires a dose reduction of 50-65% compared to single-agent doses to avoid excessive toxicity.[11]
-
Administration Route and Schedule: Confirm the correct administration route (e.g., intravenous, intraperitoneal) and schedule. An altered schedule can significantly impact toxicity.
-
-
Supportive Care Measures:
-
G-CSF Prophylaxis: Consider the prophylactic use of granulocyte colony-stimulating factor (G-CSF) to mitigate neutropenia, a common practice in clinical settings.
-
Fluid and Nutritional Support: Ensure animals have adequate hydration and nutrition, as poor health status can exacerbate toxicity.
-
-
Experimental Design Modification:
-
Dose De-escalation: If severe toxicity persists, a dose de-escalation study for the combination may be necessary to establish a maximum tolerated dose (MTD) in your specific model.
-
Staggered Dosing: Investigate if staggering the administration of the two drugs (sequential vs. concurrent) can reduce overlapping toxicities.
-
Issue 2: Inconsistent In Vitro Cytotoxicity Results with a this compound Combination
Question: Our in vitro cytotoxicity assays (e.g., MTT, CellTiter-Glo®) are showing variable results when testing a this compound combination on cancer cell lines. What could be the cause?
Answer:
-
Assay Protocol and Reagents:
-
Drug Stability: Ensure the stability of both drugs in your culture medium over the course of the experiment. Some compounds may degrade or interact with media components.
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Incubation Time: Verify that the incubation time is appropriate to observe the cytotoxic effects of both drugs.
-
-
Drug Interaction:
-
Synergy, Additivity, or Antagonism: The observed effect may be due to the nature of the drug interaction. Use analytical methods like the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
-
Mechanism of Action: Consider the mechanisms of action of both drugs. If they target the same pathway, the combined effect may not be as pronounced as expected.
-
-
Cell Line Characteristics:
-
Drug Resistance: The cell line may have intrinsic or acquired resistance to one or both of the drugs.[1] Consider using cell lines with known sensitivity profiles.
-
Genetic Drift: Long-term cell culture can lead to genetic drift. Ensure you are using a low-passage, authenticated cell line.
-
Issue 3: Difficulty in Assessing Peripheral Neuropathy in an Animal Model
Question: We are trying to evaluate the potential for a this compound combination to induce peripheral neuropathy in a rat model, but our behavioral tests are not yielding clear results. What can we do?
Answer:
-
Refine Behavioral Testing:
-
Multiple Tests: Use a battery of behavioral tests to assess different modalities of sensation (e.g., von Frey filaments for mechanical allodynia, cold plate for thermal sensitivity).
-
Acclimatization: Ensure animals are properly acclimatized to the testing environment and equipment to reduce stress-induced variability.
-
Blinded Assessment: The experimenter conducting the behavioral tests should be blinded to the treatment groups to minimize bias.
-
-
Incorporate Objective Measures:
-
Nerve Conduction Studies: Measure nerve conduction velocity and amplitude to directly assess nerve function.
-
Histopathology: At the end of the study, perform histopathological analysis of the sciatic nerve and dorsal root ganglia to look for signs of axonal degeneration or demyelination.
-
-
Model Selection:
-
Animal Strain: Different rodent strains can have varying sensitivities to chemotherapy-induced peripheral neuropathy.
-
Positive Control: Include a positive control group treated with a compound known to induce peripheral neuropathy (e.g., paclitaxel, cisplatin) to validate your experimental setup.
-
III. Quantitative Data on Toxicity
Table 1: Grade 3/4 Adverse Events for this compound in Combination with Prednisone
| Adverse Event | This compound 25 mg/m² + Prednisone (%)[12] |
| Neutropenia | 82 |
| Leukopenia | 69 |
| Anemia | 11 |
| Febrile Neutropenia | 7 |
| Diarrhea | 6 |
| Fatigue | 5 |
| Asthenia | 5 |
Table 2: Grade 3-5 Adverse Events for this compound in Combination with Carboplatin
| Adverse Event | This compound Alone (%)[4][5] | This compound + Carboplatin (%)[4][5] |
| Fatigue | 9 | 20 |
| Anemia | 4 | 23 |
| Neutropenia | 4 | 16 |
| Thrombocytopenia | 1 | 14 |
Table 3: Grade 3/4 Adverse Events for this compound in Combination with Abiraterone
| Adverse Event | This compound + Abiraterone (%)[13] |
| Asthenia | 14 |
| Neutropenia | 14 |
| Diarrhea | 8 |
IV. Experimental Protocols
In Vitro Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in a cancer cell line following treatment with a this compound combination therapy.
Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the this compound combination therapy at various concentrations and for a predetermined time course. Include single-agent and vehicle controls.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
In Vivo Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in a Rodent Model
Objective: To evaluate the development of peripheral neuropathy in rats or mice treated with a this compound combination therapy.
Methodology:
-
Animal Model and Treatment:
-
Use a suitable rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Administer the this compound combination therapy according to the planned dosing schedule. Include single-agent and vehicle control groups.
-
-
Behavioral Testing (perform at baseline and at regular intervals throughout the study):
-
Mechanical Allodynia (von Frey Test): Place the animal on a wire mesh platform and apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hargreaves Test): Use a radiant heat source focused on the plantar surface of the hind paw and measure the latency to paw withdrawal.
-
Cold Allodynia (Cold Plate Test): Place the animal on a cold plate (e.g., 4°C) and measure the latency to the first sign of pain (e.g., paw lifting, licking).
-
-
Nerve Conduction Velocity (NCV) Measurement (perform at the end of the study):
-
Anesthetize the animal and surgically expose the sciatic nerve.
-
Place stimulating electrodes at two points along the nerve (e.g., sciatic notch and Achilles tendon) and recording electrodes in the interosseous muscles of the paw.
-
Calculate the NCV based on the distance between the stimulating electrodes and the difference in latency of the evoked muscle action potentials.
-
-
Histopathology (at study termination):
-
Perfuse the animal with fixative and collect the sciatic nerves and dorsal root ganglia (DRGs).
-
Process the tissues for paraffin or plastic embedding.
-
Stain sections with hematoxylin and eosin (H&E) and a myelin stain (e.g., Luxol fast blue) to assess for nerve fiber degeneration, demyelination, and inflammation.
-
V. Visualizations
Caption: this compound's mechanism and potential combination targets.
Caption: In vivo workflow for combination therapy toxicity assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Enzalutamide on this compound Pharmacokinetics: a Drug-Drug Interaction Study in Metastatic Castration-resistant Prostate Cancer (mCRPC) Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound plus carboplatin for the treatment of men with metastatic castration-resistant prostate cancers: a randomised, open-label, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune-related adverse events from combination immunotherapy in cancer patients: A comprehensive meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. ichgcp.net [ichgcp.net]
- 10. mountsinai.org [mountsinai.org]
- 11. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Phase II study of this compound with or without abiraterone acetate and prednisone in patients with metastatic castrate resistant prostate cancer after prior docetaxel and abiraterone acetate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cabazitaxel versus docetaxel efficacy in preclinical models
In the landscape of cancer chemotherapy, taxanes remain a cornerstone for treating a multitude of solid tumors. Docetaxel, a long-established player, has seen widespread use, but the emergence of innate and acquired resistance has driven the development of next-generation taxanes. Cabazitaxel, a novel semisynthetic taxane, has shown promise in overcoming these resistance mechanisms. This guide provides a comprehensive comparison of the preclinical efficacy of this compound and docetaxel, supported by experimental data, to inform researchers and drug development professionals.
In Vitro Potency: this compound Demonstrates Superiority in Resistant Cells
A key differentiator between this compound and docetaxel lies in their in vitro activity against tumor cell lines, particularly those exhibiting resistance to chemotherapy. While both drugs show comparable antiproliferative effects in chemotherapy-sensitive cell lines, this compound is significantly more potent in resistant cell lines.[1][2][3][4]
In chemotherapy-resistant tumor cells, IC50 values for this compound are consistently lower than those for docetaxel, indicating that a lower concentration of this compound is required to inhibit cell growth by 50%.[1][5] Specifically, in P-glycoprotein-expressing cell lines with acquired resistance, this compound was found to be more active than docetaxel.[6] For instance, in one study, the IC50 ranges for this compound were 0.013–0.414 μmol/L, while for docetaxel they were 0.17–4.01 μmol/L in resistant cells.[1][5] This suggests that this compound is less susceptible to the efflux pump mechanisms that often confer resistance to docetaxel.
| Cell Line Type | Drug | IC50 Range (µmol/L) |
| Chemotherapy-Sensitive | This compound | 0.004 - 0.041[2] |
| Docetaxel | 0.008 - 0.079[2] | |
| Chemotherapy-Resistant | This compound | 0.013 - 0.414[1][5] |
| Docetaxel | 0.17 - 4.01[1][5] |
In Vivo Antitumor Activity: this compound Shows Broad Efficacy
Preclinical in vivo studies using tumor-bearing mice further underscore the potent antitumor activity of this compound, particularly in models resistant to docetaxel. This compound has demonstrated significant antitumor efficacy across a broad spectrum of human and murine tumor xenografts, including those with innate or acquired resistance to docetaxel.[1][3][5]
In a patient-derived castration-resistant prostate cancer xenograft model (HID28), this compound at a dose of 20 mg/kg showed greater antitumor efficacy than an equivalent dose of docetaxel.[2] The percentage of tumor volume change on day 35 was 1.4% for this compound compared to 16.7% for docetaxel.[2] Furthermore, in a DU145 prostate cancer xenograft model, this compound induced 100% complete tumor regressions and 83% long-term tumor-free survival.[4]
This compound has also shown superior activity in models of central nervous system (CNS) tumors, which are notoriously difficult to treat due to the blood-brain barrier.[2][3] Studies in human intracranial glioblastoma xenograft models revealed that this compound led to greater increases in lifespan compared to docetaxel.[2]
Mechanism of Action: Targeting Microtubules
Both this compound and docetaxel exert their cytotoxic effects by targeting microtubules, essential components of the cell's cytoskeleton. They work by stabilizing microtubules, which promotes the assembly of tubulin and prevents their depolymerization.[1][7][8] This disruption of microtubule dynamics leads to a blockage of mitosis at the metaphase/anaphase transition, ultimately resulting in cell death.[1][8]
While both drugs share this fundamental mechanism, studies suggest that this compound may have a stronger suppressive effect on microtubule dynamics.[9] In MCF7 breast cancer cells, this compound suppressed the microtubule shortening rate, growing rate, and overall dynamicity more potently than docetaxel.[9] This enhanced activity is attributed to faster cellular uptake and better intracellular retention of this compound compared to docetaxel.[9]
Below is a diagram illustrating the shared signaling pathway of this compound and docetaxel.
Caption: Taxane Mechanism of Action
Experimental Protocols
A general experimental workflow for comparing the in vivo efficacy of this compound and docetaxel is outlined below.
Caption: In Vivo Efficacy Workflow
Detailed Methodologies:
-
Cell Lines and Culture: A variety of human and murine cancer cell lines, both sensitive and resistant to docetaxel, are used. Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C and 5% CO2.
-
In Vitro Proliferation Assay (IC50 Determination): Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or docetaxel for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the sulforhodamine B (SRB) or MTT assay. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then calculated.
-
In Vivo Xenograft Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with tumor cells. Once tumors reach a palpable size, mice are randomized into treatment groups. This compound, docetaxel, or a vehicle control is administered, typically intravenously, according to a predetermined schedule and dosage. Tumor volume and mouse body weight are measured regularly. The primary endpoints are typically tumor growth inhibition and overall survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Preclinical antitumor activity of this compound, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Safety and Efficacy of this compound in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Validating the Efficacy of Cabazitaxel-Carboplatin Combination Therapy: A Comparative Guide
This guide provides a comprehensive comparison of cabazitaxel-carboplatin combination therapy against alternative treatments, supported by experimental data from clinical and preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this combination regimen.
Efficacy of this compound-Carboplatin Combination Therapy
The combination of this compound, a next-generation taxane, and carboplatin, a platinum-based alkylating agent, has shown promise in improving outcomes for patients with certain advanced cancers, most notably metastatic castration-resistant prostate cancer (mCRPC).
Comparative Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A key phase I/II clinical trial by Corn et al. investigated the efficacy of adding carboplatin to this compound in men with mCRPC. The study demonstrated a significant improvement in progression-free survival (PFS) for the combination therapy compared to this compound monotherapy.[1][2]
Table 1: Efficacy of this compound-Carboplatin vs. This compound Monotherapy in mCRPC [1][2]
| Efficacy Endpoint | This compound + Carboplatin (n=81) | This compound Monotherapy (n=79) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 7.3 months | 4.5 months | 0.69 (0.50–0.95), p=0.018 |
| Median Overall Survival (OS) | 18.5 months | 17.3 months | 0.89 (0.63–1.25), p=0.50 |
| PSA Response Rate (>50% decline) | 61.7% | 40.9% | - |
Efficacy in Other Malignancies (Ovarian and Urothelial Carcinoma)
While the most robust data for the this compound-carboplatin combination is in mCRPC, its components are standard therapies for other cancers.
-
Ovarian Cancer: this compound has been investigated as a single agent in platinum-resistant ovarian cancer, showing a median PFS of 3.9 months and an overall survival (OS) of 8.4 months.[3] While specific data on the this compound-carboplatin combination is limited, the combination of paclitaxel (a first-generation taxane) and carboplatin is a standard of care for newly diagnosed and recurrent platinum-sensitive ovarian cancer.[4][5][6]
-
Urothelial Carcinoma: A phase II trial of paclitaxel and carboplatin in metastatic urothelial cancer demonstrated a 65% overall remission rate.[7] Data for the specific combination with this compound is not yet widely available.
Safety and Tolerability Profile
The addition of carboplatin to this compound is associated with a higher incidence of adverse events, although the combination is generally considered to have a manageable safety profile.[1][2]
Table 2: Grade 3-5 Adverse Events in the Phase II mCRPC Trial [1][2]
| Adverse Event | This compound + Carboplatin (n=81) | This compound Monotherapy (n=79) |
| Fatigue | 20% | 9% |
| Anemia | 23% | 4% |
| Neutropenia | 16% | 4% |
| Thrombocytopenia | 14% | 1% |
Detailed Experimental Protocols
Phase I/II Trial in mCRPC (Corn et al.)
This randomized, open-label, phase I/II trial (NCT01505868) enrolled men with progressive mCRPC.[1][2][8]
-
Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) of the combination. Patients received this compound (20-25 mg/m²) and carboplatin (AUC 3-4 mg/mL per min) intravenously every 21 days.[8] The MTD was established as this compound 25 mg/m² and carboplatin AUC 4.[1][2]
-
Phase II (Randomized): 160 patients were randomized 1:1 to receive either this compound 25 mg/m² intravenously every 21 days with or without carboplatin AUC 4.[1][2] All patients also received oral prednisone 10 mg daily.[2]
Assessment of Treatment Response
-
Tumor Response: Radiographic tumor response was assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[9][10] For prostate cancer trials, which often involve bone metastases that are non-measurable by RECIST, the Prostate Cancer Clinical Trials Working Group 3 (PCWG3) guidelines are also used. PCWG3 provides specific criteria for assessing bone lesions.[9][11][12][13][14]
-
PSA Response: Prostate-Specific Antigen (PSA) response was defined as a ≥50% decrease from baseline, confirmed by a second measurement at least 3 weeks later, according to PCWG3 criteria.[11]
Signaling Pathways in Prostate Cancer
Understanding the molecular pathways driving prostate cancer is crucial for developing effective therapies. The following diagrams illustrate key signaling pathways involved in prostate cancer progression and treatment resistance.
Androgen Receptor (AR) Signaling Pathway
The AR signaling pathway is a primary driver of prostate cancer growth and progression.
Caption: Androgen Receptor (AR) Signaling Pathway in Prostate Cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently activated in advanced prostate cancer and contributes to treatment resistance.
Caption: PI3K/Akt/mTOR Signaling Pathway in Prostate Cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade implicated in prostate cancer cell proliferation and survival.
Caption: MAPK/ERK Signaling Pathway in Prostate Cancer.
Experimental Workflow
The following diagram outlines the typical workflow of a clinical trial evaluating a new cancer therapy.
Caption: Typical Clinical Trial Workflow for Cancer Therapy Evaluation.
Conclusion
The combination of this compound and carboplatin has demonstrated a statistically significant improvement in progression-free survival for patients with metastatic castration-resistant prostate cancer compared to this compound alone.[1][2] While associated with a higher rate of adverse events, the safety profile is considered manageable. Further research, including an ongoing phase III trial, will provide more definitive evidence of its clinical benefit and potential role in the treatment landscape for advanced prostate cancer.[15] The efficacy of this specific combination in other malignancies such as ovarian and urothelial cancer requires further investigation.
References
- 1. This compound plus carboplatin for the treatment of men with metastatic castration-resistant prostate cancers: a randomised, open-label, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound - A Treatment Option in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of First-line Single-Agent Carboplatin vs Carboplatin Plus Paclitaxel for Vulnerable Older Adult Women With Ovarian Cancer: A GINECO/GCIG Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Efficacy of Cisplatin/Paclitaxel Versus Carboplatin/Paclitaxel in Improving Survival and Quality of Life in the Advanced Ovarian Cancer Patient Population: A Systematic Review and Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel and carboplatin in patients with metastatic urothelial cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized phase I/II study to examine the contribution of carboplatin to this compound for the treatment of men with metastatic castration-resistant prostate cancer (mCRPC) with and without anaplastic features. - ASCO [asco.org]
- 9. meritcro.com [meritcro.com]
- 10. Prostate Cancer Clinical Trial End Points: ‘‘RECIST’’ing a Step Backwards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial Design and Objectives for Castration-Resistant Prostate Cancer: Updated Recommendations From the Prostate Cancer Clinical Trials Working Group 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. urotoday.com [urotoday.com]
- 14. pharmaverse.r-universe.dev [pharmaverse.r-universe.dev]
- 15. A Phase III Study of this compound With or Without Carboplatin in Patients With Metastatic Castrate-Resistant Prostate Cancer (mCRPC), Stratified by Aggressive Variant Signature > Clinical Trials > Yale Medicine [yalemedicine.org]
Head-to-head comparison of cabazitaxel and paclitaxel in resistant cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of cabazitaxel and paclitaxel, focusing on their performance in cancer cell lines that have developed resistance to taxanes. The information presented is collated from preclinical studies to assist in understanding the nuances of their efficacy and underlying resistance mechanisms.
Executive Summary
This compound consistently demonstrates superior potency and a greater ability to overcome common resistance mechanisms compared to paclitaxel, particularly in cell lines overexpressing P-glycoprotein (P-gp). While both drugs are taxanes that function by stabilizing microtubules and inducing mitotic arrest, this compound's lower affinity for the P-gp efflux pump allows for higher intracellular concentrations in resistant cells. However, resistance to this compound can still emerge through various mechanisms, including alterations in tubulin isotypes and signaling pathway adaptations.
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines, including parental (sensitive) and resistant sublines. A lower IC50 value indicates greater potency.
Table 1: IC50 Values in Breast Cancer and Sarcoma Cell Lines
| Cell Line | Type | Resistance Mechanism | Paclitaxel IC50 (nmol/L) | This compound IC50 (nmol/L) | Fold-Resistance (Paclitaxel) | Fold-Resistance (this compound) |
| MCF-7 | Breast Cancer (Parental) | - | ~3.3 | ~0.33 | - | - |
| MCF-7/TxT50 | Breast Cancer (Docetaxel-Resistant) | P-gp Overexpression | >100 | 8.6 | ~60 | 9 |
| MES-SA | Uterine Sarcoma (Parental) | - | ~3.0 | ~0.3 | - | - |
| MES-SA/Dx5 | Uterine Sarcoma (Doxorubicin-Resistant) | P-gp Overexpression | >200 | 15 | ~200 | 15 |
Data compiled from studies on mechanisms of resistance to this compound.[1][2]
Table 2: IC50 Values in Hepatocellular Carcinoma Cell Lines
| Cell Line | Type | Resistance Mechanism | Paclitaxel IC50 (nM) | This compound IC50 (nM) | Resistance Fold (Paclitaxel) | Resistance Fold (this compound) |
| Huh-7 | Hepatocellular Carcinoma (Parental) | - | 1.87 | 1.22 | - | - |
| Huh-TS-48 | Hepatocellular Carcinoma (Paclitaxel-Resistant) | P-gp Overexpression | 72.19 | 1.87 | 38.58 | 1.53 |
This data highlights this compound's significantly lower cross-resistance in a P-gp overexpressing hepatocellular carcinoma cell line.[3]
Table 3: IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Type | Resistance Background | Paclitaxel IC50 (nM) | This compound IC50 (nM) |
| PC-3 | Prostate Cancer | - | Not specified | 1.3 |
| DU145 | Prostate Cancer | - | Not specified | 7.09 |
| PC-3-TxR/CxR | This compound-Resistant | Post-Paclitaxel Resistance | Not specified | 15.4 |
| DU145-TxR/CxR | This compound-Resistant | Post-Paclitaxel Resistance | Not specified | 30.8 |
These cell lines were first made resistant to paclitaxel and then to this compound, demonstrating that resistance to this compound can be acquired.[4]
Table 4: IC50 Values in Cisplatin-Resistant Germ Cell Tumor Cell Lines
| Cell Line | Type | Cisplatin Resistance | Paclitaxel IC50 (nM) | This compound IC50 (nM) |
| NTera2 | Germ Cell Tumor | Sensitive | ~1.5 | ~0.5 |
| NTera2-R | Germ Cell Tumor | Resistant | ~1.5 | ~0.5 |
| 2102Ep | Germ Cell Tumor | Sensitive | ~2.0 | ~0.7 |
| 2102Ep-R | Germ Cell Tumor | Resistant | ~2.0 | ~0.7 |
This study indicates a lack of cross-resistance between cisplatin and both paclitaxel and this compound in these cell lines.[5]
Experimental Methodologies
The data presented in this guide were generated using standard in vitro assays to assess drug efficacy and cellular responses. Below are detailed protocols for the key experiments cited.
Cell Proliferation Assays (MTT and SRB)
These colorimetric assays are used to determine the cytotoxic or cytostatic effects of a drug on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or paclitaxel. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.[1]
-
Assay-Specific Steps:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is read on a microplate reader.
-
SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye, which binds to cellular proteins. After washing, the bound dye is solubilized, and the absorbance is measured.[1]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the control. IC50 values are then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, such as P-gp, β-tubulin isotypes, or signaling proteins.
-
Cell Lysis: Cells are treated with drugs as required, then harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel, which separates the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative expression of the target protein.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.
-
Cell Preparation: Cells are treated with the drugs for a defined period. For cell cycle analysis, cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). For apoptosis analysis, cells are stained with markers like Annexin V and a viability dye.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis:
-
Cell Cycle: The DNA content of the cells is used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases can be calculated. Taxanes typically cause an accumulation of cells in the G2/M phase.[3]
-
Apoptosis: The staining pattern of Annexin V and the viability dye allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Experimental Workflow for Drug Sensitivity Testing
Caption: Workflow for comparing taxane efficacy in resistant cell lines.
Key Mechanisms of Taxane Resistance
Caption: Contrasting resistance mechanisms for paclitaxel and this compound.
Signaling Pathways in this compound Resistance
Caption: Enhanced ERK and PI3K/AKT signaling in this compound resistance.
Conclusion
The available preclinical data strongly indicates that this compound is a more potent agent than paclitaxel, particularly in cancer cell lines characterized by P-gp-mediated multidrug resistance.[1][3] Its chemical structure allows it to circumvent this primary mechanism of taxane resistance. However, the development of this compound resistance is possible and can be driven by alternative mechanisms such as alterations in tubulin composition and the activation of pro-survival signaling pathways.[1][6] These findings underscore the importance of understanding the specific resistance profile of a tumor to guide the selection of taxane-based chemotherapy. Further research into biomarkers for this compound sensitivity and resistance is warranted to optimize its clinical use.
References
- 1. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and characterization of two this compound-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound overcomes cisplatin resistance in germ cell tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cabazitaxel Demonstrates Superior Efficacy in Tumors with Acquired Docetaxel Resistance
For researchers, scientists, and drug development professionals, cabazitaxel has emerged as a critical therapeutic option for patients with tumors, particularly metastatic castration-resistant prostate cancer (mCRPC), that have developed resistance to docetaxel. Clinical evidence from pivotal trials demonstrates that this compound offers a significant survival advantage and delayed disease progression compared to other treatment modalities in this patient population.
This compound, a second-generation taxane, has shown efficacy in overcoming mechanisms of resistance to docetaxel. Its unique molecular structure allows it to have a low affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of taxane resistance.[1][2] Furthermore, preclinical studies suggest that this compound is more potent than docetaxel in suppressing microtubule dynamics, leading to mitotic arrest and cell death even in docetaxel-resistant cell lines.[3][4]
Comparative Efficacy of this compound: Insights from Clinical Trials
Two landmark phase III clinical trials, TROPIC and CARD, have established the clinical benefit of this compound in the post-docetaxel setting.
The TROPIC trial was the first to demonstrate a significant overall survival (OS) benefit for this compound in patients with mCRPC who had progressed during or after docetaxel therapy.[5][6] Patients treated with this compound plus prednisone showed a median OS of 15.1 months compared to 12.7 months for those treated with mitoxantrone plus prednisone.[7]
The more recent CARD trial further solidified the role of this compound by comparing it against androgen receptor (AR)-targeted agents (abiraterone or enzalutamide) in patients with mCRPC who had previously received both docetaxel and an alternative AR-targeted agent.[8][9][10] The results showed a remarkable improvement in radiographic progression-free survival (rPFS), the primary endpoint, with a median of 8.0 months for the this compound arm versus 3.7 months for the abiraterone or enzalutamide arm.[10] this compound also demonstrated a significant improvement in median OS (13.6 months vs. 11.0 months).[10][11]
Quantitative Data from Key Clinical Trials
The following tables summarize the key efficacy data from the TROPIC and CARD trials, providing a clear comparison of this compound's performance against alternative treatments in docetaxel-resistant mCRPC.
Table 1: TROPIC Trial - Efficacy of this compound vs. Mitoxantrone
| Endpoint | This compound + Prednisone | Mitoxantrone + Prednisone | Hazard Ratio (HR) [95% CI] | P-value |
| Median Overall Survival (OS) | 15.1 months | 12.7 months | 0.70 [0.59-0.83] | <0.0001 |
| Median Progression-Free Survival (PFS) | 2.8 months | 1.4 months | 0.74 [0.64-0.86] | <0.0001 |
| Tumor Response Rate | 14.4% | 4.4% | - | 0.0005 |
| PSA Response Rate | 39.2% | 17.8% | - | 0.0002 |
Data sourced from the TROPIC trial final results.[2][5][7]
Table 2: CARD Trial - Efficacy of this compound vs. Abiraterone or Enzalutamide
| Endpoint | This compound | Abiraterone or Enzalutamide | Hazard Ratio (HR) [95% CI] | P-value |
| Median Radiographic Progression-Free Survival (rPFS) | 8.0 months | 3.7 months | 0.54 [0.40-0.73] | <0.001 |
| Median Overall Survival (OS) | 13.6 months | 11.0 months | 0.64 [0.46-0.89] | 0.008 |
| Median Progression-Free Survival (PFS) | 4.4 months | 2.7 months | - | <0.0001 |
| PSA Response (≥50% decline) | 35.7% | 13.5% | - | 0.0002 |
| Objective Tumor Response | 36.5% | 11.5% | - | 0.004 |
| Pain Response | 45.0% | 19.3% | - | <0.0001 |
Data sourced from the CARD trial results.[8][9][10][11][12]
Experimental Protocols of Pivotal Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting their findings.
TROPIC Trial (NCT00417079)
-
Objective: To evaluate the efficacy and safety of this compound plus prednisone versus mitoxantrone plus prednisone in patients with mCRPC previously treated with a docetaxel-containing regimen.[5][6]
-
Patient Population: Men with mCRPC who had progressed during or after docetaxel treatment. Patients were required to have an ECOG performance status of 0-2.[5][7]
-
Treatment Regimen:
-
Secondary Endpoints: Progression-free survival (PFS), tumor response rate, PSA response rate, time to tumor progression, and safety.[5]
CARD Trial (NCT02485691)
-
Objective: To compare the efficacy and safety of this compound versus an androgen receptor (AR)-targeted agent (abiraterone or enzalutamide) in patients with mCRPC who had previously been treated with docetaxel and had progressed within 12 months on the alternative AR-targeted agent.[9][13]
-
Patient Population: Men with mCRPC who had previously received docetaxel and had progressed on either abiraterone or enzalutamide.[10][13]
-
Treatment Regimen:
-
Primary Endpoint: Radiographic Progression-Free Survival (rPFS).[9][10]
-
Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), PSA response, tumor response, pain response, time to symptomatic skeletal events, and safety.[14]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound's action in docetaxel-resistant cells and the experimental workflow of the CARD trial.
Caption: Mechanism of this compound in Docetaxel-Resistant Cells.
Caption: Experimental Workflow of the CARD Trial.
Overcoming Resistance: Molecular Mechanisms
The superior efficacy of this compound in docetaxel-resistant tumors can be attributed to several molecular mechanisms. As a poor substrate for the P-glycoprotein (P-gp) efflux pump, this compound can achieve higher intracellular concentrations in resistant tumor cells that overexpress this transporter.[2]
Furthermore, studies have indicated that this compound can overcome resistance mediated by the PI3K/AKT signaling pathway. In docetaxel-resistant prostate cancer cells, the phosphorylation of AKT, a key survival signaling molecule, is often maintained.[15][16] this compound has been shown to effectively down-regulate the phosphorylation of AKT, thereby inhibiting this pro-survival pathway and inducing apoptosis.[15][16] In contrast, docetaxel's ability to inhibit AKT phosphorylation is diminished in these resistant cells.[15]
References
- 1. Analysis of this compound‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Antiproliferative mechanism of action of the novel taxane this compound as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. [this compound for metastatic castration-resistant prostate cancer progressing after docetaxel treatment: the TROPIC study in France] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of this compound in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. urotoday.com [urotoday.com]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. targetedonc.com [targetedonc.com]
- 13. ovid.com [ovid.com]
- 14. This compound Improves Progression-Free and Overall Survival in Metastatic Prostate Cancer After Progression on Abiraterone or Enzalutamide | MDedge [mdedge.com]
- 15. Molecular Mechanism Mediating Cytotoxic Activity of this compound in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
Preclinical Showdown: Cabazitaxel vs. Lutetium-177-PSMA in Prostate Cancer Models
A detailed comparison of the preclinical efficacy and mechanisms of action of the chemotherapeutic agent Cabazitaxel and the radioligand therapy Lutetium-177-PSMA in prostate cancer models reveals distinct therapeutic strategies. While direct head-to-head preclinical studies are not available, individual investigations in various prostate cancer models provide valuable insights into their anti-tumor activities, experimental protocols, and underlying signaling pathways.
This guide offers a comprehensive overview of the preclinical data for this compound and Lutetium-177 (¹⁷⁷Lu)-PSMA, tailored for researchers, scientists, and drug development professionals. Below, we present a synthesis of the available preclinical findings, including quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound and Lutetium-177-PSMA in various prostate cancer models. It is important to note that these results are from separate studies and not from direct comparative experiments.
Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models
| Model System | Cell Line / Xenograft | Treatment Protocol | Key Findings | Reference |
| In Vitro | Taxane-Sensitive & Resistant Cell Lines | Not specified | Markedly greater activity in taxane-resistant cell lines compared to docetaxel. | [1][2] |
| In Vitro | Castration-Resistant Prostate Cancer (CRPC) Cells | Low-dose treatment | Induced more apoptosis compared to docetaxel. | [3] |
| In Vivo | HID28 (Castration-Resistant Prostate Tumor Xenograft) | 20 mg/kg | Greater antitumor efficacy than docetaxel; 1.4% tumor volume change vs. 16.7% for docetaxel at Day 35. | [1] |
| In Vivo | CL1 CRPC Xenografts | 5 mg/kg, every 4 days (intermittent) + PEDF | Disease stabilization. | [3] |
Table 2: Preclinical Efficacy of Lutetium-177-PSMA in Prostate Cancer Models
| Model System | Xenograft | Treatment Protocol | Key Findings | Reference |
| In Vivo | 22RV1 | 9.2 MBq (EDmin) and 36.6 MBq (EDmax) | Dose-dependent inhibition of xenograft growth. Absorbed doses of 2.7-3.9 Gy (EDmin) and 10.7-15.5 Gy (EDmax). | [4] |
| In Vivo | LNCaP | Single administration of 15, 30, and 45 MBq of ¹⁷⁷Lu-rhPSMA-10.1 | Significant dose-dependent reduction in tumor growth and increased survival. | [5] |
| In Vivo | 22Rv1 | 30 MBq of ¹⁷⁷Lu-rhPSMA-10.1 | Significantly reduced tumor growth compared to ¹⁷⁷Lu-PSMA-I&T and ¹⁷⁷Lu-PSMA-617. | [5] |
| In Vivo | PC-3 PIP | Up to 10 MBq of [¹⁷⁷Lu]Lu-Ibu-DAB-PSMA | More effective in inhibiting tumor growth than [¹⁷⁷Lu]Lu-PSMA-617. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for key studies cited.
This compound In Vivo Efficacy Study (HID28 Xenograft)
-
Animal Model: Mice bearing the castration-resistant prostate tumor xenograft, HID28.[1]
-
Treatment Groups:
-
Vehicle control
-
This compound (20 mg/kg)
-
Docetaxel (20 mg/kg)
-
-
Administration: Intravenous injection.[1]
-
Dosing Schedule: Not explicitly detailed in the abstract.
-
Endpoint: Tumor volume was measured, and the percentage change in tumor volume was calculated at day 35 relative to the control group.[1]
Lutetium-177-PSMA In Vivo Efficacy Study (22RV1 Xenograft)
-
Animal Model: Male nu/nu mice with subcutaneous 22RV1 xenografts.[4]
-
Treatment Groups:
-
Control
-
[¹⁷⁷Lu]Lu-PSMA I&T at 9.2 MBq (EDmin)
-
[¹⁷⁷Lu]Lu-PSMA I&T at 36.6 MBq (EDmax)
-
-
Administration: Intravenous injection.[4]
-
Endpoints:
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and Lutetium-177-PSMA are mediated through distinct molecular mechanisms.
This compound: A Microtubule Stabilizer
This compound is a second-generation taxane that targets the microtubule network within cancer cells. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their polymerization and stabilization.[7] This disruption of microtubule dynamics interferes with essential cellular processes, particularly mitosis, leading to cell cycle arrest and ultimately apoptosis.[7][8] A key advantage of this compound is its low affinity for the P-glycoprotein (P-gp) efflux pump, which often contributes to resistance to other taxanes like docetaxel.[9]
Figure 1. Mechanism of action of this compound.
Lutetium-177-PSMA: Targeted Radionuclide Therapy
Lutetium-177-PSMA is a radioligand therapy that specifically targets prostate cancer cells overexpressing Prostate-Specific Membrane Antigen (PSMA).[10] The therapy consists of a PSMA-targeting ligand coupled to the radioactive isotope Lutetium-177. Upon intravenous administration, the ligand binds to PSMA on the surface of prostate cancer cells.[11] The complex is then internalized, delivering a localized dose of beta-radiation from the decay of ¹⁷⁷Lu, which induces DNA damage and subsequent cell death.[11][12]
Figure 2. Mechanism of action of Lutetium-177-PSMA.
Experimental Workflow Comparison
The preclinical evaluation of these two distinct therapeutic modalities follows different, yet overlapping, workflows.
Figure 3. Comparative Preclinical Experimental Workflows.
Concluding Remarks
Based on the available preclinical data, both this compound and Lutetium-177-PSMA demonstrate significant anti-tumor activity in prostate cancer models. This compound shows particular promise in taxane-resistant settings, a critical area of unmet need. Lutetium-177-PSMA, with its targeted delivery of radiation, offers a personalized approach for patients with PSMA-positive tumors and has shown potent tumor growth inhibition in various xenograft models.
The absence of direct preclinical comparisons underscores a gap in the current research landscape. Head-to-head studies in relevant preclinical models, including patient-derived xenografts, would be invaluable for elucidating the relative efficacy of these agents and for informing the design of future clinical trials, including potential combination therapies. Such studies would help to define the optimal patient populations for each treatment and to explore mechanisms of resistance that may emerge. For now, the individual preclinical profiles of this compound and Lutetium-177-PSMA highlight them as powerful, yet distinct, therapeutic options in the fight against advanced prostate cancer.
References
- 1. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asco.org [asco.org]
- 4. Therapeutic efficacy of the radiopharmaceutical [Lu-177]Lu-PSMA I&T. Preclinical study [radiation-and-risk.com]
- 5. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. openmedscience.com [openmedscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Complexities of Cabazitaxel Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of cross-resistance between chemotherapeutic agents is paramount for the development of effective cancer therapies. This guide provides a comprehensive comparison of cross-resistance profiles between cabazitaxel and other taxanes, supported by experimental data, detailed protocols, and visual pathway analysis.
This compound, a second-generation taxane, has demonstrated efficacy in patients with docetaxel-resistant metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of resistance to this compound itself, often through shared mechanisms with other chemotherapies, presents a significant clinical challenge. This guide delves into the key molecular players and pathways driving this phenomenon.
Comparative Efficacy in Resistant Cell Lines: A Quantitative Overview
Studies in various cancer cell lines have quantified the extent of cross-resistance between this compound and other taxanes, primarily docetaxel and paclitaxel. The data consistently indicates that while cross-resistance exists, this compound often retains a degree of activity in cells resistant to first-generation taxanes. This is largely attributed to its lower affinity for the P-glycoprotein (P-gp/ABCB1) drug efflux pump.[1]
Below is a summary of the relative resistance observed in different multidrug-resistant (MDR) cancer cell lines. Relative resistance is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental, drug-sensitive cell line.
| Cell Line Model | Origin | Resistant to | Relative Resistance to Paclitaxel | Relative Resistance to Docetaxel | Relative Resistance to this compound | Reference |
| MES-SA/Dx5 | Human Uterine Sarcoma | Doxorubicin | ~200-fold | ~200-fold | 15-fold | [1] |
| MCF-7/TxT50 | Human Breast Cancer | Docetaxel | ~60-fold | ~60-fold | 8.6-fold | [1] |
| MCF-7/TxTP50 (MDR-negative) | Human Breast Cancer | Docetaxel + PSC-833 | 9-fold | - | 9.2-fold | [1] |
| MCF-7/CTAX | Human Breast Cancer | This compound | 52-fold | - | 33-fold | [1] |
Key Mechanisms of Cross-Resistance
The primary driver of cross-resistance between this compound and other taxanes is the overexpression of the ATP-binding cassette (ABC) transporter B1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[2][3] This transmembrane protein functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.
Beyond ABCB1, other mechanisms contributing to taxane resistance include:
-
Alterations in Microtubule Dynamics: Changes in the expression of β-tubulin isotypes, particularly an increase in class III β-tubulin (TUBB3), can affect the binding of taxanes to microtubules, leading to reduced drug efficacy.[1]
-
Decreased BRCA1 Expression: Reduced levels of the DNA repair protein BRCA1 have also been associated with resistance to this compound.[1]
Signaling Pathways in Focus: ABCB1-Mediated Resistance
The overexpression of ABCB1 is a complex process regulated by various intracellular signaling pathways. Understanding these pathways offers potential targets for overcoming resistance.
Caption: ABCB1-mediated efflux of taxanes and reversal by inhibitors.
Studies have shown that inhibiting ABCB1 with small molecules like elacridar or with antiandrogens such as enzalutamide and bicalutamide can re-sensitize resistant cells to this compound.[2][3][4]
Experimental Protocols
To facilitate the replication and validation of cross-resistance studies, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, docetaxel, or other chemotherapeutic agents for 72 hours.
-
Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells after drug treatment.
Materials:
-
6-well plates
-
Culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with the desired concentrations of chemotherapeutic agents for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can then be calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the desired chemotherapeutic agents for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating cross-resistance between this compound and another chemotherapeutic agent.
Caption: Workflow for generating and characterizing drug-resistant cell lines.
Molecular Interactions: this compound and P-glycoprotein
While a specific molecular docking study of this compound within the binding pocket of human P-glycoprotein was not available in the reviewed literature, biochemical evidence strongly supports a reduced affinity of this compound for this efflux pump compared to docetaxel. A study using radiolabeled taxanes and membrane fractions from MDR cells calculated the dissociation constant (Kd) for the interaction with P-gp.
| Taxane | Dissociation Constant (Kd) with P-gp | Reference |
| [3H]-azido-docetaxel | 1.7 µM | [6] |
| [3H]-azido-cabazitaxel | ~7.5 µM | [6] |
The higher Kd value for this compound indicates a weaker binding affinity to P-gp, which is consistent with the observation that it is a poorer substrate for efflux and retains greater activity in P-gp overexpressing cells. This is further supported by a 1.9-fold reduction in P-gp's ATPase stimulation by this compound compared to docetaxel, indicating a less efficient transport process.[6]
This guide provides a foundational understanding of the mechanisms and experimental approaches to studying cross-resistance between this compound and other chemotherapeutic agents. A thorough comprehension of these principles is essential for designing novel therapeutic strategies to overcome drug resistance in cancer.
References
- 1. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of preclinical studies comparing cabazitaxel and docetaxel
A Meta-analysis for Researchers and Drug Development Professionals
In the landscape of taxane-based chemotherapeutics, docetaxel has long been a cornerstone in the treatment of various cancers. However, the emergence of acquired or innate resistance often limits its efficacy. Cabazitaxel, a second-generation taxane, was developed to overcome these limitations. This guide provides a comprehensive meta-analysis of preclinical studies comparing the efficacy, mechanism of action, and safety of this compound and docetaxel, offering valuable insights for researchers, scientists, and drug development professionals.
Superior Efficacy of this compound in Resistant Tumor Models
Preclinical evidence consistently demonstrates the superior antitumor activity of this compound, particularly in tumor models with innate or acquired resistance to docetaxel.[1][2][3][4] In vitro studies have shown that while this compound and docetaxel exhibit similar antiproliferative activity in taxane-sensitive cell lines, this compound is markedly more potent in resistant cell lines.[1][4] This increased potency is highlighted by significantly lower IC50 values in resistant cell lines, with some studies reporting this compound to be 10-fold more potent than docetaxel.[2][3]
In vivo xenograft models further substantiate these findings. This compound has demonstrated excellent antitumor activity across a broad spectrum of docetaxel-sensitive human tumor xenografts.[1][2][3] More importantly, it shows significant efficacy in tumors that are poorly sensitive or resistant to docetaxel.[2][3] For instance, in a castration-resistant prostate cancer (CRPC) xenograft model (HID28), this compound exhibited greater efficacy than docetaxel at equivalent doses.[1] Similarly, in models of central nervous system (CNS) tumors and pediatric sarcomas, where first-generation taxanes have had limited success, this compound demonstrated greater antitumor activity than docetaxel.[1][4]
Quantitative Comparison of In Vitro Cytotoxicity
| Cell Line | Resistance Profile | This compound IC50 (µmol/L) | Docetaxel IC50 (µmol/L) | Reference |
| Various sensitive | Sensitive | Similar to Docetaxel | Similar to this compound | [1][4] |
| Various resistant | Acquired/Innate | 0.013–0.414 | 0.17–4.01 | [2][3] |
| MCF7 (Breast Cancer) | Sensitive | 0.0004 ± 0.0001 | 0.0025 ± 0.0005 | [5] |
| DU145 (Prostate Cancer) | Sensitive | Lower than Docetaxel | Higher than this compound | [6] |
In Vivo Antitumor Activity in Xenograft Models
| Tumor Model | Key Finding | Reference |
| HID28 (Castration-Resistant Prostate) | At 20 mg/kg, this compound showed a 1.4% tumor volume change compared to 16.7% for docetaxel on Day 35. | [1] |
| Human Intracranial Glioblastoma Xenografts | This compound demonstrated enhanced antitumor activity and greater increases in life span compared to docetaxel. | [1] |
| Pediatric Sarcoma Xenografts | In five of six models, this compound induced significantly greater tumor growth inhibition and regression compared to equivalent doses of docetaxel. | [1] |
| N87 (Human Gastric) | This compound showed a greater therapeutic index with three active dose levels compared to two for docetaxel. | [2] |
| UISO BCA-1 (Human Breast) | This compound demonstrated superior antitumor activity at its highest non-toxic dose compared to docetaxel. | [7] |
Mechanism of Action: A Tale of Two Taxanes
Both this compound and docetaxel share a fundamental mechanism of action: they are microtubule inhibitors.[1] They bind to tubulin, promoting its assembly into microtubules and stabilizing these structures.[1][2] This suppression of microtubule dynamics leads to a blockage of mitosis, ultimately inducing apoptosis in cancer cells.[1]
Caption: Mechanism of action for taxanes like this compound and docetaxel.
A key difference that contributes to this compound's enhanced efficacy in resistant tumors is its lower affinity for P-glycoprotein (P-gp), a drug efflux pump.[8][9] Overexpression of P-gp is a common mechanism of resistance to taxanes, as it actively pumps the drugs out of the cancer cells, reducing their intracellular concentration.[1] this compound's poor substrate status for P-gp allows it to bypass this resistance mechanism, leading to higher intracellular accumulation and greater cytotoxicity in resistant cells.[9][10] Furthermore, studies have shown that this compound is taken up into cells faster and has better intracellular retention compared to docetaxel.[5]
Experimental Protocols: A Glimpse into the Methodology
The preclinical comparisons of this compound and docetaxel rely on a set of standardized experimental protocols to ensure the reliability and reproducibility of the findings.
In Vitro Cytotoxicity Assays
These assays are fundamental to determining the direct effect of the drugs on cancer cell proliferation.
Caption: A typical workflow for an in vitro cytotoxicity assay.
-
Cell Culture : Human cancer cell lines (e.g., PC3, DU145 for prostate; MCF7 for breast) are cultured in appropriate media and conditions.
-
Drug Preparation : this compound and docetaxel are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Treatment : Cells are seeded in multi-well plates and, after adherence, are treated with a range of concentrations of each drug.
-
Incubation : The treated cells are incubated for a specified period, typically 24 to 72 hours.
-
Viability Assessment : Cell viability is measured using assays such as the MTT assay, crystal violet staining, or Annexin V staining to assess apoptosis.[6]
-
Data Analysis : The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the drugs in a living organism.
-
Animal Models : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation : Human tumor cells are injected subcutaneously or orthotopically into the mice.
-
Treatment Administration : Once the tumors reach a palpable size, the mice are randomized into treatment groups. This compound and docetaxel are typically administered intravenously at various doses and schedules.[7]
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis : The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition and log cell kill.
Pharmacokinetics and Safety Profile
Preclinical pharmacokinetic studies in mice show that this compound can achieve and maintain active concentrations in tumors for an extended period.[2][3] For example, after a single intravenous dose, active concentrations were maintained for up to 96 hours in the tumors of mice.[2][3] this compound also demonstrates greater brain penetration than docetaxel, suggesting potential utility against CNS tumors.[1]
The preclinical safety profiles of this compound and docetaxel are generally consistent.[1][4] The observed side effects in animal models, such as reversible changes in the bone marrow, lymphoid system, and gastrointestinal tract, are in line with those of other taxanes.[1][4]
Conclusion
References
- 1. Preclinical profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical antitumor activity of this compound, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparison of docetaxel and this compound efficacy on prostate cancer cells both in vitro and in vivo. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a novel second-line treatment for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of this compound in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cabazitaxel
Cabazitaxel, a potent antineoplastic agent, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. As a cytotoxic drug, its waste is categorized and managed based on the level of contamination, adhering to stringent regulatory guidelines. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound.
Waste Categorization and Disposal Streams
The fundamental principle of cytotoxic waste management lies in the accurate segregation of materials based on the amount of residual drug they contain. Chemotherapy waste is broadly classified into two main categories: trace and bulk.[1][2] This distinction is critical as it dictates the appropriate disposal pathway and containerization.
| Waste Category | Description | Disposal Container | Disposal Method |
| Trace Chemotherapy Waste | Materials containing less than 3% of the original drug volume.[2][3] This includes items such as empty vials, IV bags, tubing, and personal protective equipment (PPE) used during handling.[1] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy" or "Chemo".[1][2] | Incineration.[1][4] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug volume.[2] This category includes partially used vials, unused formulations, and materials from spill cleanups.[5] | Black, DOT-approved, puncture-resistant containers labeled as "Hazardous Waste" and "Chemotherapy Waste".[1][2] | Treatment as RCRA (Resource Conservation and Recovery Act) hazardous waste, which may involve incineration or other specialized chemical treatments.[2] |
| Sharps Waste | Any needles, syringes, or other sharp objects contaminated with this compound. | Yellow or red, puncture-proof sharps containers specifically designated for chemotherapy sharps.[4][6] | Incineration.[4] |
| Contaminated Labware | Glassware and other laboratory equipment that has come into contact with this compound. | Should be decontaminated. If disposable, it is treated as either trace or bulk waste depending on the level of contamination. | Decontamination procedures should be established. If not feasible, dispose of as hazardous waste. |
Procedural Guidance for Disposal
Adherence to a systematic workflow is paramount in managing this compound waste. The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of materials contaminated with this compound.
References
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Cabazitaxel
For Immediate Implementation by Laboratory and Clinical Professionals
The effective and safe handling of Cabazitaxel, a potent cytotoxic agent used in cancer research and therapy, necessitates stringent adherence to safety protocols to minimize occupational exposure. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) specifications, operational procedures, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is the cornerstone of safe this compound handling. All personnel, regardless of the quantity of the drug being handled, must be trained in the correct use of PPE.[1] Pregnant staff should not handle this compound.[1] The following table summarizes the required PPE, drawing from established guidelines for handling cytotoxic drugs.
| PPE Category | Specification | Quantitative Data/Standard | Recommendations & Best Practices |
| Hand Protection | Double-Gloving with Chemotherapy-Rated Gloves | Standard: ASTM D6978.[2] Material: Nitrile, Neoprene, or other resistant materials.[3] Thickness: Typically greater than 4 mils (0.10 mm).[2] Breakthrough Time: No specific data is readily available for this compound. Select gloves with no breakthrough for the duration of the handling procedure. For related taxanes like Paclitaxel, some gloves show no breakthrough for over 240 minutes.[3] | Always wear two pairs of gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[4] Change the outer glove immediately if contaminated or every 30-60 minutes during prolonged handling.[5] Inspect gloves for visible defects before use. |
| Body Protection | Disposable, Impermeable Gown | Material: Polyethylene-coated polypropylene or other laminate materials. | Gowns should be solid-front with back closure, long sleeves, and tight-fitting elastic or knit cuffs.[4] Change gowns every 2-3 hours or immediately after a splash or spill. Do not wear gowns outside of the handling area. |
| Respiratory Protection | NIOSH-Certified Respirator | Standard: N95, N100, or a Powered Air-Purifying Respirator (PAPR) with HEPA filters. | Required when there is a risk of generating aerosols or handling powders outside of a containment primary engineering control (e.g., biological safety cabinet).[4] A surgical mask does not provide adequate respiratory protection against aerosols of hazardous drugs.[4] |
| Eye and Face Protection | Goggles and Face Shield | Standard: ANSI Z87.1 | Use chemical splash goggles in combination with a full-face shield to protect against splashes and sprays to the eyes, nose, and mouth.[6] |
| Foot Protection | Disposable Shoe Covers | N/A | Don two pairs of shoe covers before entering the hazardous drug handling area.[7] |
II. Experimental Protocols: Ensuring Glove Integrity
ASTM D6978: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs
This standard is the benchmark for evaluating the effectiveness of gloves in providing a barrier against chemotherapy agents.[2][3]
Methodology Overview:
-
Test Specimen: A sample of the glove material is placed in a permeation cell, acting as a barrier between the chemotherapy drug and a collection medium.[6]
-
Challenge Chemical: The outer surface of the glove material is exposed to the chemotherapy drug at a constant concentration.[6]
-
Collection and Detection: The collection medium on the other side of the glove material is continuously monitored for the presence of the drug.[6]
-
Breakthrough Time: The time it takes for the drug to be detected in the collection medium at a specified permeation rate is recorded as the breakthrough time.[6]
Researchers must consult the glove manufacturer's data, which should be based on testing performed according to ASTM D6978, to ensure the selected gloves provide adequate protection for the duration of the handling procedure.
III. Procedural Guidance: Operational and Disposal Plans
A systematic approach to the use and disposal of PPE is critical to prevent contamination and exposure.
A. Donning and Doffing PPE
The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of cross-contamination.
B. Handling and Administration
-
Engineering Controls: All handling of this compound, especially the preparation of solutions, should be performed in a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI), to minimize aerosol generation.[8]
-
Spill Management: A spill kit specifically for cytotoxic drugs must be readily available in all areas where this compound is handled. In the event of a spill, the area should be immediately cordoned off, and only personnel with appropriate PPE and training should perform the cleanup.
C. Disposal Plan
Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All items that come into contact with this compound, including unused drug, vials, syringes, needles, gloves, gowns, and cleaning materials, are considered hazardous waste.
-
Containment:
-
Sharps: Needles, syringes, and broken glass should be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste."
-
Solid Waste: Gloves, gowns, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
-
Final Disposal: All cytotoxic waste must be disposed of in accordance with institutional, local, and national regulations, typically through high-temperature incineration.
By implementing these comprehensive safety measures, research and clinical facilities can ensure a safe working environment for all personnel handling this compound, thereby building a culture of safety and trust that extends beyond the product itself.
References
- 1. redasafe.com [redasafe.com]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. ansell.com [ansell.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. ansell.com [ansell.com]
- 6. PPE focus: Hand protection for working with chemotherapy drugs [cleanroomtechnology.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fishersci.se [fishersci.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
